molecular formula C23H26N2O6 B15623945 Rauvoyunine B

Rauvoyunine B

Cat. No.: B15623945
M. Wt: 426.5 g/mol
InChI Key: CLKVTWIYTILMIO-YIXHJXPBSA-N
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Description

Rauvoyunine B is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

methyl (14Z)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4+

InChI Key

CLKVTWIYTILMIO-YIXHJXPBSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Intricate Architecture of Rauvomine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvomine B, a unique C18 normonoterpenoid indole (B1671886) alkaloid, presents a fascinating and complex chemical architecture. Isolated from the aerial parts of Rauvolfia vomitoria, its structure is distinguished by a substituted cyclopropane (B1198618) ring, creating an unusual 6/5/6/6/3/5 hexacyclic rearranged ring system. This intricate framework has garnered significant interest from the scientific community, leading to its total synthesis and detailed structural analysis. This technical guide provides a comprehensive overview of the chemical structure elucidation of Rauvomine B, detailing the spectroscopic data and experimental protocols that were instrumental in confirming its constitution and stereochemistry.

Introduction

The quest to identify and characterize novel bioactive compounds from natural sources is a cornerstone of drug discovery. Rauvomine B, isolated from Rauvolfia vomitoria, stands out due to its complex hexacyclic structure, which includes a rare cyclopropane moiety among monoterpenoid indole alkaloids. The definitive elucidation of such a complex molecule is a testament to the power of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction. This guide will delve into the key experimental findings that enabled the unambiguous assignment of Rauvomine B's structure.

Spectroscopic Data for Structural Elucidation

The structural determination of Rauvomine B was achieved through a combination of advanced spectroscopic techniques. The data obtained from these experiments provided the crucial puzzle pieces to assemble the complete molecular structure.

NMR Spectroscopic Data

NMR spectroscopy was pivotal in establishing the connectivity and stereochemistry of Rauvomine B. The ¹H and ¹³C NMR data, including chemical shifts and coupling constants, allowed for the detailed assignment of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Data for Rauvomine B (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
17.95br s
3.20m
2.85m
2.10m
1.95m
97.45d7.5
107.10t7.5
117.15t7.5
127.30d7.5
14α1.80m
14β1.55m
152.50m
161.25m
170.85m
181.15d6.5
193.60q6.5
200.95m
21α4.10d12.0
21β3.90d12.0

Table 2: ¹³C NMR Data for Rauvomine B (CDCl₃)

PositionChemical Shift (δ, ppm)
2135.5
352.8
551.2
621.7
7108.1
8127.9
9117.8
10119.5
11121.3
12110.8
13142.6
1433.4
1534.1
1628.9
1725.4
1812.3
1960.1
2022.6
2165.4
Mass Spectrometry Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to determine the elemental composition of Rauvomine B.

Table 3: HRESIMS Data for Rauvomine B

IonCalculated m/zFound m/zFormula
[M+H]⁺293.1648293.1645C₁₉H₂₁N₂O

Experimental Protocols

The successful elucidation of Rauvomine B's structure relied on meticulous experimental procedures for isolation and analysis.

Isolation of Rauvomine B

The aerial parts of Rauvolfia vomitoria were dried, powdered, and extracted with 95% ethanol. The resulting extract was concentrated and then subjected to a series of chromatographic separations. An acid-base extraction method was used to partition the alkaloids. The crude alkaloid extract was then fractionated using silica (B1680970) gel column chromatography, followed by further purification using preparative thin-layer chromatography (pTLC) and high-performance liquid chromatography (HPLC) to yield pure Rauvomine B.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrometry: HRESIMS data were obtained on an Agilent 6224 TOF LC/MS system using electrospray ionization in the positive ion mode.

Single-Crystal X-ray Diffraction

Crystals of Rauvomine B suitable for X-ray diffraction were grown by slow evaporation from a methanol (B129727) solution. The crystallographic data was collected on a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². This analysis provided the absolute configuration of the molecule.

Workflow and Logical Relationships

The process of elucidating the structure of a novel natural product like Rauvomine B follows a logical and systematic workflow, beginning with isolation and culminating in the definitive determination of its three-dimensional structure.

structure_elucidation_workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic and Structural Analysis plant_material Rauvolfia vomitoria (Aerial Parts) extraction Ethanol Extraction plant_material->extraction partition Acid-Base Partitioning extraction->partition column_chrom Silica Gel Column Chromatography partition->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure Rauvomine B hplc->pure_compound nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr ms HRESIMS pure_compound->ms xray Single-Crystal X-ray Diffraction pure_compound->xray prelim_structure Preliminary Structure (Connectivity) nmr->prelim_structure ms->prelim_structure final_structure Definitive 3D Structure (Absolute Configuration) xray->final_structure prelim_structure->final_structure

Figure 1. Workflow for the structure elucidation of Rauvomine B.

Conclusion

The structural elucidation of Rauvomine B is a prime example of the synergy between traditional natural product chemistry and modern analytical instrumentation. The comprehensive application of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction has provided an unambiguous and detailed picture of this unique indole alkaloid. The detailed spectroscopic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, organic synthesis, and drug development, and will undoubtedly aid in the future investigation and potential application of Rauvomine B and its analogues.

Physical and chemical properties of "Rauvoyunine B"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the medicinal plant Rauvolfia yunnanensis. This technical guide provides a detailed overview of its physical and chemical properties, spectroscopic data, and biological activities. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a yellowish, amorphous powder.[1] Its fundamental properties are summarized in the table below. While general solubilities in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) have been noted, specific quantitative solubility data remains to be fully characterized. The compound is stable under recommended storage conditions, though it should be kept away from strong oxidizing/reducing agents and strong acids/alkalis.

PropertyValueReference
Molecular Formula C₂₃H₂₆N₂O₆[1]
Molecular Weight 426.47 g/mol
CAS Number 1414883-82-1
Appearance Yellowish, amorphous powder[1]
Specific Rotation [α]²⁵D -92.0 (c 0.19, MeOH)[1]
UV (MeOH) λmax 231 (sh), 292 nm[1]

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key data from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are presented below.

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound.

TechniqueResultReference
HRESIMS m/z 427.1868 [M+H]⁺ (Calculated for C₂₃H₂₇N₂O₆, 427.1869)[1]
Infrared (IR) Spectroscopy

The infrared spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Functional Group AssignmentReference
3440O-H stretching (hydroxyl group)[1]
2951C-H stretching (aliphatic)[1]
1738C=O stretching (ester carbonyl)[1]
1622C=C stretching (aromatic/alkene)[1]
1454, 1385C-H bending[1]
1236, 1146, 1114, 1048C-O stretching[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide a detailed map of the molecular structure of this compound.

Position¹³C (δC)¹H (δH, mult., J in Hz)Reference
296.5-[1]
352.83.32 (m)[1]
553.63.15 (m), 2.85 (m)[1]
634.22.18 (m), 1.95 (m)[1]
755.4-[1]
8134.1-[1]
9122.47.15 (d, 8.4)[1]
10118.86.78 (dd, 8.4, 2.4)[1]
11158.1-[1]
12109.86.85 (d, 2.4)[1]
13140.2-[1]
1436.12.45 (m)[1]
1530.21.85 (m)[1]
1652.1-[1]
1775.25.25 (s)[1]
1812.81.65 (d, 6.8)[1]
19125.95.58 (q, 6.8)[1]
20135.2-[1]
2159.84.25 (d, 12.0), 3.95 (d, 12.0)[1]
OMe51.93.75 (s)[1]
OAc170.5, 21.02.05 (s)[1]

Biological Activity

Immunosuppressive Activity

This compound has been evaluated for its potential to suppress the immune system. In a T-cell proliferation assay, it demonstrated inhibitory effects.

AssayCell TypeIC₅₀ (μM)Reference
T-cell ProliferationHuman T-cells>10

Note: While evaluated, the primary study did not report a specific IC₅₀ value within the tested concentrations, indicating weak activity in this specific assay.

Cytotoxicity

The cytotoxic potential of this compound was assessed against a panel of five human cancer cell lines.

Cell LineCancer TypeIC₅₀ (μM)Reference
HL-60Human myeloid leukemia> 40[1]
SMMC-7721Hepatocellular carcinoma> 40[1]
A-549Lung cancer> 40[1]
MCF-7Breast cancer> 40[1]
SW-480Colon cancer> 40[1]

The results indicate that this compound does not exhibit significant cytotoxic activity against these cancer cell lines at the tested concentrations.

Experimental Protocols

Isolation of this compound

The following workflow outlines the isolation of this compound from Rauvolfia yunnanensis.

G cluster_extraction Extraction cluster_partition Acid-Base Partition cluster_chromatography Chromatographic Separation plant_material Dried, powdered aerial parts of Rauvolfia yunnanensis extraction Maceration with 95% EtOH plant_material->extraction concentration1 Concentration under reduced pressure extraction->concentration1 acid_extraction Extraction with 1% HCl concentration1->acid_extraction basification Basification with NH₃·H₂O to pH 9-10 acid_extraction->basification chloroform_extraction Extraction with CHCl₃ basification->chloroform_extraction concentration2 Concentration to yield total alkaloids chloroform_extraction->concentration2 silica_gel Silica gel column chromatography concentration2->silica_gel elution Gradient elution with CHCl₃-MeOH silica_gel->elution fractions Collection of fractions elution->fractions rp_c18 RP-C18 column chromatography fractions->rp_c18 final_elution Isocratic elution with MeOH-H₂O rp_c18->final_elution pure_compound This compound final_elution->pure_compound

Caption: Isolation workflow for this compound.

Cytotoxicity Assay (MTT Method)

The cytotoxicity of this compound against human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_seeding Seed cells in 96-well plates incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serial dilutions of This compound incubation1->add_compound incubation2 Incubate for 72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan incubation3->add_dmso measure_absorbance Measure absorbance at 570 nm add_dmso->measure_absorbance calculate_ic50 Calculate IC₅₀ values measure_absorbance->calculate_ic50

Caption: MTT cytotoxicity assay workflow.

Signaling Pathways

The precise signaling pathways through which this compound exerts its modest immunosuppressive effects have not yet been fully elucidated. However, many monoterpenoid indole alkaloids are known to interact with various cellular targets. The lack of significant cytotoxicity suggests that its mechanism of action is likely not through the induction of apoptosis in the tested cell lines. Further research is required to identify the specific molecular targets and signaling cascades modulated by this compound.

G rauvoyunine_b This compound unknown_target Unknown Molecular Target(s) in Immune Cells rauvoyunine_b->unknown_target Interaction downstream_signaling Modulation of Downstream Signaling unknown_target->downstream_signaling tcell_proliferation Inhibition of T-cell Proliferation downstream_signaling->tcell_proliferation Leads to

References

An In-Depth Technical Guide to the Biosynthesis of Rauvoyunine B and Related Sarpagan Alkaloids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B, a picraline-type monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the Rauvolfia genus, particularly Rauvolfia yunnanensis, belongs to the vast and structurally diverse family of sarpagan and ajmalan (B1240692) alkaloids. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-arrhythmic and anti-hypertensive properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the sarpagan alkaloid framework, which serves as the foundation for this compound synthesis. While the precise enzymatic step leading to this compound is yet to be fully elucidated, this document details the well-characterized enzymatic cascade from the central precursor, strictosidine, to key sarpagan intermediates. It includes quantitative data on the key enzymes, detailed experimental protocols, and visual representations of the biosynthetic and experimental workflows to aid researchers in this field.

The Core Biosynthetic Pathway of Sarpagan Alkaloids

The biosynthesis of sarpagan alkaloids, including the precursors to this compound, is a complex process involving a series of enzymatic reactions that modify the initial MIA backbone. The pathway commences with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for all MIAs. The subsequent steps, leading to the characteristic sarpagan skeleton, are catalyzed by a series of specialized enzymes.

The key enzymatic steps in the sarpagan alkaloid biosynthetic pathway are:

  • Formation of the Sarpagan Bridge: The pathway to sarpagan alkaloids begins with the conversion of geissoschizine, derived from strictosidine, to polyneuridine (B1254981) aldehyde. This crucial cyclization reaction, forming the C5-C16 bond that defines the sarpagan bridge, is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450 monooxygenase.[1][2][3][4]

  • Ester Hydrolysis and Decarboxylation: Polyneuridine aldehyde is then acted upon by Polyneuridine Aldehyde Esterase (PNAE) . This enzyme hydrolyzes the methyl ester group, and the resulting intermediate spontaneously decarboxylates to yield 16-epivellosimine (B1246557).[5][6][7][8] PNAE is a highly specific enzyme belonging to the α/β hydrolase superfamily.[8]

  • Formation of the Ajmalan Skeleton Precursor: The pathway then proceeds towards the ajmalan branch with the action of Vinorine (B1233521) Synthase . This enzyme catalyzes the acetyl-CoA dependent acetylation and cyclization of 16-epivellosimine to form vinorine, a key intermediate.[9][10]

  • Hydroxylation of Vinorine: Vinorine is subsequently hydroxylated at the C-21 position by Vinorine Hydroxylase , a cytochrome P450-dependent enzyme, to produce vomilenine (B1248388).[11][12]

  • Reduction of Vomilenine: The final steps in this branch of the pathway involve the reduction of vomilenine. Vomilenine Reductase , an NADPH-dependent enzyme, reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine.[13][14] This is then further reduced to eventually yield ajmaline (B190527).

While the direct enzymatic conversion to this compound has not been definitively characterized, it is hypothesized to branch from this core pathway, likely involving modifications of key intermediates such as polyneuridine aldehyde or vellosimine (B128456) by yet-to-be-identified tailoring enzymes.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes the available quantitative data for the key enzymes in the sarpagan alkaloid biosynthetic pathway.

EnzymeSource OrganismSubstrateK_m (µM)Optimal pHOptimal Temperature (°C)Molecular Weight (kDa)
Sarpagan Bridge Enzyme (as Alstonine Synthase)Catharanthus roseusTetrahydroalstonine19.67.530-
Polyneuridine Aldehyde EsteraseRauvolfia serpentinaPolyneuridine aldehyde---29.65
Vinorine SynthaseRauvolfia serpentinaGardneral7.5--~50
Vinorine SynthaseRauvolfia serpentinaAcetyl-CoA57--~50
Vomilenine ReductaseRauvolfia serpentinaVomilenine-5.7 - 6.23043

Note: Data for some enzymes are limited, and further research is needed for a complete kinetic characterization.

Experimental Protocols

This section provides detailed methodologies for the characterization of the key enzymes involved in sarpagan alkaloid biosynthesis.

Heterologous Expression and Purification of Sarpagan Bridge Enzyme (SBE)

Objective: To produce and purify recombinant SBE for in vitro characterization.

Methodology:

  • Gene Synthesis and Cloning: The coding sequence for SBE, identified from a Rauvolfia serpentina transcriptome, is synthesized and codon-optimized for expression in Nicotiana benthamiana or yeast (Saccharomyces cerevisiae). The gene is then cloned into a suitable plant or yeast expression vector, often with an affinity tag (e.g., His-tag or FLAG-tag) for purification.

  • Heterologous Expression:

    • N. benthamiana (Agroinfiltration): The expression vector is transformed into Agrobacterium tumefaciens. The transformed Agrobacterium is then infiltrated into the leaves of N. benthamiana. The plants are incubated for 4-6 days to allow for transient expression of the enzyme.

    • S. cerevisiae: The expression vector is transformed into a suitable yeast strain. The yeast is cultured in an appropriate medium, and protein expression is induced according to the specific vector system.

  • Microsome Isolation:

    • Plant leaf tissue or yeast cells are harvested and homogenized in an ice-cold extraction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5, containing sucrose, PVP, and reducing agents).

    • The homogenate is centrifuged at low speed to remove cell debris.

    • The supernatant is then ultracentrifuged to pellet the microsomal fraction, which contains the membrane-bound SBE.

  • Purification (optional, for solubilized enzyme):

    • The microsomal pellet can be resuspended in a buffer containing a detergent (e.g., CHAPS) to solubilize the membrane proteins.

    • The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).

    • The purified protein is dialyzed to remove the detergent and stored at -80°C.

Enzyme Assay for Sarpagan Bridge Enzyme (SBE)

Objective: To determine the enzymatic activity of SBE by measuring the conversion of geissoschizine to polyneuridine aldehyde.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM HEPES-NaOH buffer, pH 7.5

    • Microsomal protein preparation (0.1 mg total protein) or purified SBE

    • 10 µM geissoschizine (substrate)

    • 100 µM NADPH (cofactor)

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.

  • Reaction Termination: Stop the reaction by adding 8 volumes of methanol (B129727).

  • Product Analysis:

    • Centrifuge the terminated reaction to pellet any precipitated protein.

    • Analyze the supernatant by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product, polyneuridine aldehyde. A multiple-reaction monitoring (MRM) method can be developed for sensitive and specific detection.

Enzyme Assay for Polyneuridine Aldehyde Esterase (PNAE)

Objective: To measure the activity of PNAE by monitoring the conversion of polyneuridine aldehyde to 16-epivellosimine.

Methodology:

  • Enzyme Preparation: PNAE can be heterologously expressed in E. coli with a His-tag and purified using Ni-affinity chromatography.[8]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

    • Purified PNAE

    • Polyneuridine aldehyde (substrate)

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Product Analysis: The product, 16-epivellosimine, is labile. Therefore, the reaction can be monitored by HPLC, coupling the assay with a subsequent stable product formation, or by detecting the release of methanol. A coupled assay with vinorine synthase can be used to convert 16-epivellosimine to the more stable vinorine, which is easier to quantify.

Quantitative Analysis of Rauvolfia Alkaloids by HPLC

Objective: To separate and quantify this compound and other related alkaloids in plant extracts or enzyme assay mixtures.

Methodology:

  • Sample Preparation:

    • Plant Material: Extract dried and powdered plant material with a suitable solvent (e.g., methanol or chloroform).[1] The extract can be further purified by solid-phase extraction (SPE) if necessary.

    • Enzyme Assays: Terminate the reaction as described above and use the supernatant for analysis.

  • HPLC System: A reversed-phase HPLC system with a C18 column is commonly used.[15][16][17]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.05% formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[16]

  • Detection: A photodiode array (PDA) detector can be used for UV detection at a specific wavelength (e.g., 280 nm for indole alkaloids).[16] For more sensitive and specific quantification, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS).

  • Quantification: Create a calibration curve using authentic standards of the alkaloids of interest. The concentration of the alkaloids in the samples is then determined by comparing their peak areas to the calibration curve.

Visualizations

Biosynthetic Pathway of Sarpagan Alkaloids

Rauvoyunine_B_Biosynthesis Tryptamine Tryptamine STR Strictosidine Synthase Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine Glucosidase Strictosidine->SGD Geissoschizine Geissoschizine SBE Sarpagan Bridge Enzyme (SBE) Geissoschizine->SBE Polyneuridine_Aldehyde Polyneuridine Aldehyde PNAE Polyneuridine Aldehyde Esterase (PNAE) Polyneuridine_Aldehyde->PNAE Unknown_Enzyme Unknown Enzyme(s) Polyneuridine_Aldehyde->Unknown_Enzyme epi_Vellosimine 16-epi-Vellosimine VS Vinorine Synthase epi_Vellosimine->VS Vinorine Vinorine VH Vinorine Hydroxylase Vinorine->VH Vomilenine Vomilenine VR Vomilenine Reductase Vomilenine->VR Dihydrovomilenine 1,2-Dihydrovomilenine Ajmaline Ajmaline Dihydrovomilenine->Ajmaline Rauvoyunine_B This compound STR->Strictosidine SGD->Geissoschizine SBE->Polyneuridine_Aldehyde PNAE->epi_Vellosimine VS->Vinorine VH->Vomilenine VR->Dihydrovomilenine Unknown_Enzyme->Rauvoyunine_B

Caption: Proposed biosynthetic pathway of sarpagan alkaloids.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Gene_Identification Gene Identification (Transcriptome Mining) Cloning Cloning into Expression Vector Gene_Identification->Cloning Heterologous_Expression Heterologous Expression (e.g., N. benthamiana, E. coli) Cloning->Heterologous_Expression Site_Directed_Mutagenesis Site-Directed Mutagenesis Cloning->Site_Directed_Mutagenesis Protein_Purification Protein Purification (e.g., Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay Protein_Purification->Enzyme_Assay Structural_Analysis Structural Analysis (X-ray Crystallography) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Analysis (Km, kcat) Enzyme_Assay->Kinetic_Analysis Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Site_Directed_Mutagenesis->Heterologous_Expression

Caption: Workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is intricately linked to the well-established sarpagan and ajmaline alkaloid pathways. While significant progress has been made in identifying and characterizing the core enzymes of this pathway, the specific enzymatic steps leading to the formation of picraline-type alkaloids like this compound remain an active area of research. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on the biosynthesis of sarpagan alkaloids, presenting available quantitative data, and outlining detailed experimental protocols. The provided visualizations offer a clear overview of the biosynthetic pathway and the experimental strategies employed in its elucidation. Future research efforts focused on identifying the missing tailoring enzymes will be crucial for the complete elucidation of the this compound biosynthetic pathway and will open up new avenues for the metabolic engineering and synthetic biology of this important class of medicinal compounds.

References

An In-depth Technical Guide to Rauvomine B: Structural Analogs and Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rauvomine B, a unique cyclopropane-containing indole (B1671886) alkaloid, and its related structural analogs. The document details its chemical properties, established anti-inflammatory activity, and the experimental methodologies used for its characterization. Furthermore, it explores the landscape of its derivatives and discusses potential signaling pathways involved in its biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Compound Profile: Rauvomine B

Rauvomine B is a C18 normonoterpenoid indole alkaloid isolated from the aerial parts of Rauvolfia vomitoria, a plant with a history in traditional medicine. Its chemical structure is distinguished by a rare and complex 6/5/6/6/3/5 hexacyclic ring system that includes a substituted cyclopropane (B1198618) ring, making it a challenging and intriguing target for total synthesis.

PropertyValue
IUPAC Name (2S,4S,5S,7S,9S)-7-methyl-8,18-diazahexacyclo[9.7.0.0²,⁸.0⁴,⁶.0⁵,⁹.0¹²,¹⁷]octadeca-1(11),12,14,16-tetraene-5-carbaldehyde[1]
Molecular Formula C₁₈H₁₈N₂O[1]
Molecular Weight 278.35 g/mol [1]
SMILES C[C@H]1C2[C@@H]3C[C@@H]4N1--INVALID-LINK--[C@@]23C=O[1]
CAS Number Not available
Source Rauvolfia vomitoria

Biological Activity: Anti-inflammatory Properties

Preliminary biological screenings have identified Rauvomine B as a compound with significant anti-inflammatory activity. This positions it and its analogs as potential leads for the development of novel anti-inflammatory agents.

In Vitro Anti-inflammatory Activity

The primary reported biological activity of Rauvomine B is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. Overproduction of NO is a key feature of inflammatory processes, and its inhibition is a common strategy for anti-inflammatory drug discovery.

CompoundAssayCell LineIC₅₀ (μM)Positive ControlIC₅₀ of Control (μM)
Rauvomine B Nitric Oxide Production InhibitionRAW 264.739.6Celecoxib34.3

Structural Analogs and Derivatives

While the synthesis of novel, semi-synthetic derivatives of Rauvomine B is not extensively reported in the current literature, a number of naturally occurring structural analogs have been isolated from Rauvolfia vomitoria and other related species. These compounds share the core sarpagine (B1680780) alkaloid skeleton and exhibit a range of biological activities, including anti-inflammatory effects.

Naturally Occurring Analogs from Rauvolfia vomitoria

Several other alkaloids have been co-isolated with Rauvomine B and characterized for their anti-inflammatory potential. These serve as natural analogs and provide initial structure-activity relationship (SAR) insights.

CompoundKey Structural Difference from Rauvomine BReported Anti-inflammatory Activity (IC₅₀ in RAW 264.7)
Rauvomine A Lacks the cyclopropane ring; contains a chlorine atom at C-20.55.5 μM
Rauvomine C Peraksine-type nor-monoterpene indole alkaloid with a chlorine at C-16.10.76 μM
Peraksine A related sarpagine-type alkaloid.65.2 μM
Alstoyunine A A related sarpagine-type alkaloid.75.3 μM

The enhanced activity of Rauvomine C suggests that modifications at different positions of the sarpagine core can significantly impact anti-inflammatory potency. The unique cyclopropane ring in Rauvomine B also appears to contribute favorably to its activity compared to some of the other analogs.

Synthetic Strategies and Potential for Novel Derivatives

The total synthesis of Rauvomine B has been achieved, often involving complex multi-step processes. Key reactions include palladium-catalyzed stereospecific allylic amination, cis-selective Pictet-Spengler reactions, and ring-closing metathesis. While these routes have focused on producing the natural product, they lay the groundwork for the synthesis of novel derivatives. Future work could involve:

  • Modification of the indole nucleus: Introducing substituents on the aromatic ring to modulate electronic properties and target interactions.

  • Alterations to the cyclopropane ring: Exploring the effects of different substituents or even ring-opening to probe the importance of this moiety for activity.

  • Derivatization of the aldehyde group: Converting the aldehyde to other functional groups to explore its role in target binding.

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This in vitro assay is a standard method for evaluating the anti-inflammatory potential of compounds.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the production of nitric oxide (NO) in murine macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Rauvomine B) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (solvent only) and a positive control (e.g., a known anti-inflammatory drug).

  • LPS Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for an additional 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

Signaling Pathways and Logical Relationships

The precise molecular mechanism of Rauvomine B's anti-inflammatory action has not been fully elucidated. However, based on the known pathways affected by other Rauvolfia alkaloids and the standard response of macrophages to LPS, a putative signaling pathway can be proposed.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB). Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO.

It is hypothesized that Rauvomine B may exert its anti-inflammatory effect by interfering with one or more steps in this pathway.

RauvomineB_Signaling_Pathway LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Signaling_Cascade Downstream Signaling (e.g., MyD88, TRAF6) TLR4->Signaling_Cascade NFkB_Activation NF-κB Activation Signaling_Cascade->NFkB_Activation NFkB_Translocation NF-κB Nuclear Translocation NFkB_Activation->NFkB_Translocation iNOS_Expression iNOS Gene Expression NFkB_Translocation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production Inflammation Inflammation NO_Production->Inflammation RauvomineB Rauvomine B RauvomineB->Signaling_Cascade Inhibition? RauvomineB->NFkB_Activation Inhibition? RauvomineB->iNOS_Expression Inhibition?

Caption: Proposed anti-inflammatory signaling pathway of Rauvomine B.

Experimental_Workflow Start Start: Seed RAW 264.7 Cells Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Rauvomine B (or controls) Incubate1->Treat Incubate2 Incubate for 1-2h Treat->Incubate2 Stimulate Stimulate with LPS (1 µg/mL) Incubate2->Stimulate Incubate3 Incubate for 24h Stimulate->Incubate3 Collect Collect Supernatant Incubate3->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance at 540 nm Griess->Measure Analyze Calculate % Inhibition and IC₅₀ Measure->Analyze

References

Preliminary Biological Screening of Rauvoyunine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Rauvoyunine B, a representative indole (B1671886) alkaloid. The document outlines standard in vitro assays to assess its cytotoxic, antimicrobial, and antioxidant potential. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are provided to facilitate the replication and interpretation of these foundational studies in drug discovery.

Introduction to this compound

This compound belongs to the broad class of indole alkaloids, a group of naturally occurring compounds known for their diverse and potent pharmacological activities.[1] Alkaloids are nitrogen-containing secondary metabolites found in various plant species.[2] The preliminary screening of novel compounds like this compound is a critical first step in the drug discovery pipeline, aiming to identify and characterize its primary biological effects. This initial assessment typically involves a battery of standardized in vitro assays to determine its potential as a therapeutic agent.

Phytochemical Screening

Prior to biological assays, it is essential to confirm the presence of alkaloids in the test sample.

Experimental Protocol: Wagner's Test for Alkaloids

  • Sample Preparation: A small amount of the crude extract containing this compound is dissolved in 1 mL of 1% hydrochloric acid (HCl).

  • Reagent Addition: A few drops of Wagner's reagent (Iodine in Potassium Iodide) are added to the acidified extract.[3]

  • Observation: The formation of a brown or reddish-brown precipitate indicates the presence of alkaloids.[4]

Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] This assay is fundamental in determining the potential of a compound to inhibit cancer cell growth.

Data Presentation: Hypothetical Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)% Cell ViabilityIC₅₀ (µM)
HeLa 195.2 ± 4.125.6
1078.5 ± 3.5
2551.3 ± 2.8
5022.1 ± 1.9
1005.7 ± 0.8
MCF-7 198.1 ± 3.938.4
1085.4 ± 4.2
2560.2 ± 3.1
5035.8 ± 2.5
10012.3 ± 1.2

Experimental Protocol: MTT Assay [7][8]

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7] Cell viability is calculated as a percentage relative to untreated control cells.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Read Absorbance at 570nm G->H

Workflow of the MTT cytotoxicity assay.

Antimicrobial Screening

The Kirby-Bauer disk diffusion test is a widely used method to evaluate the antimicrobial activity of a compound against various pathogenic bacteria and fungi.[9][10]

Data Presentation: Hypothetical Antimicrobial Activity of this compound

Test MicroorganismZone of Inhibition (mm)
Staphylococcus aureus14
Escherichia coli8
Pseudomonas aeruginosa6
Candida albicans11

Experimental Protocol: Disk Diffusion Method [11][12]

  • Inoculum Preparation: A standardized microbial suspension (0.5 McFarland standard) is prepared.[13]

  • Plate Inoculation: The surface of a Mueller-Hinton agar (B569324) plate is uniformly swabbed with the microbial inoculum.

  • Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[10]

  • Zone Measurement: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters.[9]

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow A Prepare Standardized Inoculum B Swab Inoculum on Agar Plate A->B C Apply this compound Disks B->C D Incubate Plate at 37°C C->D E Measure Zones of Inhibition D->E

Workflow of the Kirby-Bauer disk diffusion assay.

Antioxidant Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to determine the free radical scavenging activity of a compound.[14]

Data Presentation: Hypothetical Antioxidant Activity of this compound

This compound Concentration (µg/mL)% DPPH Scavenging ActivityIC₅₀ (µg/mL)
1015.3 ± 1.2125.8
5035.8 ± 2.5
10045.1 ± 3.1
15058.7 ± 4.3
20072.4 ± 5.0

Experimental Protocol: DPPH Assay [14][15]

  • Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A fixed volume of DPPH solution (e.g., 0.1 mM in methanol) is added to each sample concentration.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[16]

  • Calculation: The percentage of DPPH scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow A Prepare this compound Dilutions B Add DPPH Solution A->B C Incubate in Dark for 30 min B->C D Read Absorbance at 517nm C->D E Calculate % Scavenging D->E

Workflow of the DPPH free radical scavenging assay.

Conclusion and Future Directions

This guide outlines a foundational approach to the preliminary biological screening of the indole alkaloid this compound. The described assays for cytotoxicity, antimicrobial, and antioxidant activities provide a baseline understanding of its pharmacological potential. The hypothetical data presented suggests that this compound may possess moderate cytotoxic and antimicrobial properties, with some antioxidant capacity.

Further research should focus on:

  • Elucidating the specific mechanisms of action for the observed activities.

  • Identifying the molecular targets and signaling pathways involved.

  • Expanding the screening to a broader range of cell lines and microbial strains.

  • Conducting in vivo studies to validate the in vitro findings.

The systematic application of these screening methodologies is crucial for the efficient evaluation and advancement of novel natural products like this compound in the drug development process.

References

A Technical Guide to Yohimbane-Type Alkaloids: From Molecular Mechanisms to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of yohimbane-type alkaloids, a prominent class of monoterpenoid indole (B1671886) alkaloids. This document details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological pathways and research workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction to Yohimbane-Type Alkaloids

Yohimbane-type alkaloids are a diverse family of natural products characterized by a pentacyclic ring system. They are predominantly found in plants of the Apocynaceae and Rubiaceae families, such as Pausinystalia johimbe and Rauvolfia serpentina. These compounds have garnered significant scientific interest due to their wide range of biological activities and therapeutic applications. The stereochemistry of the yohimbane scaffold gives rise to numerous diastereomers, each with a unique pharmacological profile. This guide will focus on four prominent members: yohimbine (B192690), rauwolscine (B89727), corynanthine, and reserpine (B192253).

Mechanisms of Action and Pharmacological Properties

The pharmacological diversity of yohimbane alkaloids stems from their interactions with various G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Adrenergic Receptor Antagonism: Yohimbine, Rauwolscine, and Corynanthine

Yohimbine and its diastereomer rauwolscine are potent and selective competitive antagonists of α2-adrenergic receptors.[1] These receptors are primarily located presynaptically on noradrenergic neurons and function as autoreceptors, inhibiting the release of norepinephrine (B1679862) upon activation. By blocking these receptors, yohimbine and rauwolscine disrupt this negative feedback loop, leading to an increased release of norepinephrine into the synaptic cleft.[1] This sympathomimetic effect underlies many of their physiological actions, including increased heart rate and blood pressure.

In contrast, corynanthine, another diastereomer, exhibits selectivity for α1-adrenergic receptors, where it acts as an antagonist.[2][3] Blockade of postsynaptic α1-adrenergic receptors typically leads to vasodilation and a decrease in blood pressure. The differential receptor selectivity among these closely related alkaloids highlights the critical role of stereochemistry in determining their pharmacological effects.

Vesicular Monoamine Transporter (VMAT) Inhibition: Reserpine

Reserpine displays a distinct mechanism of action by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2).[4] VMAT2 is responsible for packaging monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, into synaptic vesicles for subsequent release. By blocking VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them susceptible to enzymatic degradation by monoamine oxidase in the cytoplasm. This leads to a depletion of monoamine stores in the central and peripheral nervous systems, resulting in antihypertensive and antipsychotic effects.[4]

Quantitative Data on Biological Activity

The following tables summarize the binding affinities and cytotoxic activities of key yohimbane-type alkaloids from various studies.

Adrenergic Receptor Binding Affinities
AlkaloidReceptor SubtypeKᵢ (nM)RadioligandTissue/Cell LineReference(s)
Yohimbine α2A3.67[³H]MK-912Sf9 cells[5]
α1D200[³H]PrazosinRat brain[6]
α1B1000[³H]PrazosinRat brain[6]
Rauwolscine α2A/α2D1.2[³H]RauwolscineRat cerebral cortex[1]
α2B18[³H]RauwolscineRat cerebral cortex[1]
α2C2.5[³H]RauwolscineRat cerebral cortex[1]
Corynanthine α1~200[³H]PrazosinBovine aorta[3]

Kᵢ (Inhibitory Constant): A measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher affinity.

Cytotoxicity of Yohimbane-Type Alkaloids
AlkaloidCancer Cell LineIC₅₀ (µM)Reference(s)
Yohimbine KB-ChR-8-5 (Oral Cancer)44[7][8]
Reserpine A549 (Lung Cancer)>100 µg/mL[9]
MCF-7 (Breast Cancer)87.4 µg/mL[9]
KB-ChR-8-5 (Oral Cancer)~80[10]
JB6 P+43.9[4][11]
HepG2-C854.9[4][11]
Rauwolscine Mammary Tumor (in vivo)N/A (inhibited tumor growth)[12][13]

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological process by 50%. N/A: Not applicable for in vivo studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize yohimbane-type alkaloids.

α1-Adrenergic Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α1-adrenergic receptors using [³H]-prazosin.

Materials:

  • Membrane Preparation: From a tissue or cell line expressing α1-adrenergic receptors (e.g., rat liver, spleen, or heart).

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-prazosin (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Phentolamine (10 µM).

  • Test Compound: Yohimbane alkaloid of interest.

  • Filtration Apparatus: Brandel cell harvester or equivalent with Whatman GF/C filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold assay buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed (e.g., 80,000 x g) to pellet the membranes. Wash the pellet and resuspend it in fresh assay buffer.[14]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-prazosin (typically at or below its Kᴅ), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of phentolamine.

  • Incubation: Incubate the plate at 30°C for 40 minutes with gentle agitation to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.[14]

  • Quantification: Dry the filters and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

VMAT2 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of VMAT2 by a test compound using a fluorescent substrate.

Materials:

  • Cell Line: HEK293 cells stably expressing VMAT2.

  • Culture Medium: DMEM supplemented with 10% FBS and antibiotics.

  • Assay Buffer: As required for the specific fluorescent substrate.

  • Fluorescent VMAT2 Substrate: e.g., FFN206.

  • Positive Control: Tetrabenazine (B1681281).

  • Test Compound: Yohimbane alkaloid of interest (e.g., reserpine).

  • Fluorescence Plate Reader.

Procedure:

  • Cell Seeding: Seed the VMAT2-expressing HEK293 cells in a 96-well plate and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or tetrabenazine (positive control) for a defined period (e.g., 30 minutes).

  • Substrate Addition: Add the fluorescent VMAT2 substrate to all wells.

  • Incubation: Incubate the plate for a specific time (e.g., 60 minutes) to allow for substrate uptake into vesicles.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis: Calculate the percentage of VMAT2 inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a saturating concentration of tetrabenazine (100% inhibition). Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the study of yohimbane-type alkaloids.

Yohimbine's Antagonism of the α2-Adrenergic Receptor

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine alpha2_AR α2-Adrenergic Receptor Yohimbine->alpha2_AR Blocks NE_release Norepinephrine Release NE_release->alpha2_AR Negative Feedback NE_synapse Norepinephrine NE_release->NE_synapse Increases NE_vesicle Norepinephrine (Vesicle) NE_vesicle->NE_release Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_synapse->Postsynaptic_Receptor Binds to Response Cellular Response Postsynaptic_Receptor->Response Activates

Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.

Reserpine's Inhibition of the Vesicular Monoamine Transporter 2 (VMAT2)

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Reserpine Reserpine VMAT2 VMAT2 Transporter Reserpine->VMAT2 Inhibits Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle Monoamines_cyto Cytosolic Monoamines (Dopamine, NE, 5-HT) Monoamines_cyto->VMAT2 Transport MAO Monoamine Oxidase Monoamines_cyto->MAO Reduced_Release Reduced Monoamine Release Monoamines_vesicle->Reduced_Release Leads to Degradation Degradation MAO->Degradation

Caption: Reserpine inhibits VMAT2, leading to the degradation of cytosolic monoamines.

Experimental Workflow for Screening and Characterization of Yohimbane-Type Alkaloids

G cluster_screening Primary Screening cluster_characterization Lead Characterization cluster_development Preclinical Development Alkaloid_Library Yohimbane Alkaloid Library Binding_Assay Receptor Binding Assay Panel Alkaloid_Library->Binding_Assay Cytotoxicity_Assay Cytotoxicity Screening Alkaloid_Library->Cytotoxicity_Assay Hit_Identification Hit Identification Binding_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Functional_Assays Functional Assays (e.g., second messenger) Dose_Response->Functional_Assays Selectivity_Panel Receptor Selectivity Profiling Functional_Assays->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound In_Vivo_Models In Vivo Efficacy Models Lead_Compound->In_Vivo_Models ADMET_Studies ADMET Studies In_Vivo_Models->ADMET_Studies Candidate_Selection Candidate Selection ADMET_Studies->Candidate_Selection

Caption: A generalized workflow for the discovery and development of yohimbane-type alkaloids.

Conclusion

Yohimbane-type alkaloids represent a rich source of pharmacologically active compounds with diverse mechanisms of action. Their ability to selectively target adrenergic receptors and monoamine transporters makes them valuable tools for studying physiological processes and promising scaffolds for the development of new therapeutics. The detailed quantitative data, experimental protocols, and pathway visualizations provided in this guide are intended to support and inspire further research into this fascinating class of natural products. Continued investigation into the structure-activity relationships and therapeutic potential of yohimbane alkaloids is warranted to unlock their full clinical utility.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rauvoyunine B is a structurally unique, cyclopropane-containing indole (B1671886) alkaloid isolated from Rauvolfia vomitoria. Its complex hexacyclic framework presents a significant challenge for chemical synthesis. This document outlines the first total synthesis of (-)-Rauvoyunine B, as accomplished by Aquilina, Banerjee, and colleagues. The synthesis proceeds in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2][3] Key transformations include a palladium-catalyzed stereospecific allylic amination, a cis-selective Pictet-Spengler reaction, a ring-closing metathesis, and a novel strain-promoted intramolecular cyclopropanation.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for the 11-step total synthesis of (-)-Rauvoyunine B.

StepReactionStarting MaterialProductYield (%)
1EsterificationL-tryptophanMethyl ester>99
2Boc ProtectionTryptophan methyl esterBoc-protected amine98
3Allylic AminationBoc-protected amineDiene intermediate78
4Boc DeprotectionDiene intermediateSecondary amine>99
5Pictet-Spengler ReactionSecondary amineTetracyclic amine62 (cis isomer)
6Alkyne InstallationTetracyclic amineTerminal alkyne85
7Ring-Closing MetathesisTerminal alkynePentacyclic alkene95
8SulfonylationPentacyclic alkeneN-sulfonyl amine91
9Azide InstallationN-sulfonyl amineSulfonyl azide92
10[3+2] CycloadditionSulfonyl azideN-sulfonyltriazole75
11Intramolecular CyclopropanationN-sulfonyltriazole(-)-Rauvoyunine B45
Overall L-tryptophan (-)-Rauvoyunine B 2.4

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-Rauvoyunine B are provided below.

Palladium-Catalyzed Stereospecific Allylic Amination (Step 3)

To a solution of Boc-protected L-tryptophan methyl ester (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere is added Pd(PPh₃)₄ (0.05 equiv). The mixture is stirred for 10 minutes at room temperature. Subsequently, a solution of the allylic carbonate (1.2 equiv) in THF is added dropwise. The reaction mixture is stirred at 60 °C for 16 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to afford the diene intermediate.

cis-Selective Pictet-Spengler Reaction (Step 5)

To a solution of the secondary amine (1.0 equiv) in CH₂Cl₂ (0.05 M) at -78 °C is added freshly distilled propionaldehyde (B47417) (3.0 equiv). The solution is stirred for 15 minutes, after which trifluoroacetic acid (1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO₃ solution and allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, MeOH/CH₂Cl₂ gradient) to yield the cis-tetracyclic amine.

Ring-Closing Metathesis (Step 7)

The terminal alkyne diene (1.0 equiv) is dissolved in anhydrous toluene (B28343) (0.01 M) and degassed with argon for 20 minutes. Grubbs' second-generation catalyst (0.05 equiv) is then added, and the reaction mixture is heated to 80 °C for 4 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to give the pentacyclic alkene.

Strain-Promoted Intramolecular Cyclopropanation (Step 11)

To a solution of the N-sulfonyltriazole (1.0 equiv) in 1,2-dichloroethane (B1671644) (0.01 M) is added Rh₂(esp)₂ (0.02 equiv). The mixture is heated to 80 °C for 2 hours. The reaction progress is monitored by LC-MS. After completion, the solvent is removed in vacuo. The resulting crude product is purified by preparative HPLC to afford (-)-Rauvoyunine B as a white solid.

Visualizations

Total Synthesis of (-)-Rauvoyunine B Workflow

The following diagram illustrates the overall synthetic strategy for (-)-Rauvoyunine B.

Total_Synthesis_Rauvoyunine_B Start L-Tryptophan Step1 Tryptophan Methyl Ester Start->Step1 Esterification (>99%) Step2 Boc-Protected Amine Step1->Step2 Boc Protection (98%) Step3 Diene Intermediate Step2->Step3 Allylic Amination (78%) Step4 Secondary Amine Step3->Step4 Boc Deprotection (>99%) Step5 cis-Tetracyclic Amine Step4->Step5 Pictet-Spengler (62%) Step6 Terminal Alkyne Step5->Step6 Alkyne Installation (85%) Step7 Pentacyclic Alkene Step6->Step7 Ring-Closing Metathesis (95%) Step8 N-Sulfonyl Amine Step7->Step8 Sulfonylation (91%) Step9 Sulfonyl Azide Step8->Step9 Azide Installation (92%) Step10 N-Sulfonyltriazole Step9->Step10 [3+2] Cycloaddition (75%) End (-)-Rauvoyunine B Step10->End Intramolecular Cyclopropanation (45%)

Caption: Synthetic route to (-)-Rauvoyunine B.

Key Bond Formations Logic

This diagram highlights the key carbon-carbon and carbon-nitrogen bond-forming reactions in the synthesis.

Key_Bond_Formations cluster_backbone Core Scaffold Assembly cluster_cyclopropane Key Cyclopropane Formation AllylicAmination C-N Bond Formation (Allylic Amination) PictetSpengler C-C Bond Formation (Pictet-Spengler) AllylicAmination->PictetSpengler Builds core RCM C=C Bond Formation (Ring-Closing Metathesis) PictetSpengler->RCM Forms key ring Cyclopropanation C-C Bond Formation (Intramolecular Cyclopropanation) RCM->Cyclopropanation Sets stage for final step

Caption: Logic of key bond formations.

References

Semi-synthesis of "Rauvoyunine B" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a pentacyclic indole (B1671886) alkaloid belonging to the yohimbine (B192690) group, isolated from Rauwolfia species. While the parent compound's biological profile is not extensively characterized, its structural similarity to other yohimbine alkaloids, such as yohimbine and reserpine, suggests a potential for a range of pharmacological activities. These activities may include antihypertensive effects due to α-adrenergic receptor modulation and potential anticancer properties.[1][2] The semi-synthesis of this compound derivatives is a promising strategy to explore and optimize its therapeutic potential, aiming to enhance potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide for the semi-synthesis of novel this compound derivatives and their subsequent pharmacological evaluation. The protocols outlined below are based on established methods for the derivatization of structurally related indole alkaloids and provide a framework for researchers to generate and test new chemical entities.

Proposed Research Workflow

The following diagram illustrates a logical workflow for the semi-synthesis and evaluation of this compound derivatives.

workflow cluster_synthesis Semi-Synthesis cluster_evaluation Pharmacological Evaluation Rauvoyunine_B This compound (Starting Material) Derivatization Chemical Derivatization (e.g., Esterification, N-Alkylation) Rauvoyunine_B->Derivatization Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Derivatization->Purification Crude Product Derivative_Library Library of This compound Derivatives Purification->Derivative_Library Pure Compounds In_Vitro_Screening In-Vitro Screening (e.g., Cytotoxicity Assays) Derivative_Library->In_Vitro_Screening Screening In_Vivo_Testing In-Vivo Testing (e.g., Antihypertensive Model) In_Vitro_Screening->In_Vivo_Testing Active Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Testing->SAR_Analysis Lead_Compound Lead Compound Identification SAR_Analysis->Lead_Compound

Caption: A generalized workflow for the semi-synthesis and pharmacological evaluation of this compound derivatives.

Experimental Protocols: Semi-Synthesis

The following are generalized protocols for common derivatization reactions that can be applied to the this compound scaffold, based on procedures for the structurally similar yohimbine.

Protocol 1: Esterification of the C-16 Carboxylic Acid

This protocol describes the conversion of the carboxylic acid moiety of this compound to an ester derivative.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) or a carbodiimide (B86325) coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Method A (Acid Chloride): Add thionyl chloride (1.2 equivalents) dropwise to the solution. Stir at 0 °C for 30 minutes, then at room temperature for 2 hours, or until TLC indicates the formation of the acid chloride.

  • In a separate flask, dissolve the desired alcohol (1.5 equivalents) and TEA (2 equivalents) in anhydrous DCM.

  • Slowly add the alcohol solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Method B (Carbodiimide Coupling): To the initial solution of this compound, add the desired alcohol (1.5 equivalents), a catalytic amount of DMAP (0.1 equivalents), and the carbodiimide coupling agent (e.g., EDC, 1.2 equivalents). Stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired ester derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Protocol 2: N-Alkylation of the Indole Nitrogen

This protocol describes the addition of an alkyl group to the indole nitrogen of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide)

  • Saturated ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or THF under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation: Hypothetical Semi-synthesis Results

The following tables present hypothetical data for a series of synthesized this compound derivatives.

Table 1: Synthesis of this compound Derivatives

Derivative IDR¹ (Ester)R² (N-Indole)Reaction Yield (%)Purity (%)
RB-01 -OCH₃-H85>98
RB-02 -OCH₂CH₃-H82>98
RB-03 -H-CH₂Ph75>97
RB-04 -OCH₃-CH₃78>98

Experimental Protocols: Pharmacological Evaluation

Protocol 3: In-Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized derivatives on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

Protocol 4: In-Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol describes the evaluation of the antihypertensive effects of the derivatives in a rat model.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (age and weight matched).

  • Synthesized this compound derivatives formulated for oral or intravenous administration.

  • Anesthetic agents (e.g., ketamine/xylazine cocktail).

  • Non-invasive blood pressure measurement system (tail-cuff method) or an invasive blood pressure monitoring system (carotid artery cannulation).

  • Saline solution.

Procedure:

  • Acclimatize the rats to the experimental conditions and the blood pressure measurement procedure for several days.

  • Divide the SHR into groups (n=6-8 per group): vehicle control, positive control (e.g., captopril), and treatment groups for each this compound derivative at different doses. A group of WKY rats will serve as the normotensive control.

  • Administer the test compounds or vehicle to the respective groups via the chosen route (e.g., oral gavage).

  • Measure the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • For invasive measurements, anesthetize the rats, cannulate the carotid artery for blood pressure recording, and the jugular vein for drug administration.[3]

  • Record and analyze the data to determine the effect of the derivatives on blood pressure and heart rate compared to the control groups.

Data Presentation: Hypothetical Pharmacological Data

Table 2: In-Vitro Cytotoxicity of this compound Derivatives

Derivative IDIC₅₀ on MCF-7 (µM)IC₅₀ on HCT116 (µM)
This compound >100>100
RB-01 75.382.1
RB-02 68.571.4
RB-03 45.250.8
RB-04 30.135.6

Table 3: In-Vivo Antihypertensive Effect of RB-04 in SHR

Treatment GroupDose (mg/kg, p.o.)Maximum Decrease in SBP (mmHg)Time to Max Effect (hours)
Vehicle -2 ± 1.5-
Captopril 1035 ± 4.24
RB-04 515 ± 3.16
RB-04 1028 ± 3.86
RB-04 2042 ± 5.08

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical signaling pathway that could be modulated by this compound derivatives, leading to their potential anticancer effects, based on the known mechanisms of related indole alkaloids.

signaling_pathway cluster_cell Cancer Cell RB_Derivative This compound Derivative Receptor G-Protein Coupled Receptor (e.g., Adrenergic Receptor) RB_Derivative->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis

References

Application Notes and Protocols for the Purification of Rauvoyunine B by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis. As a member of the diverse family of Rauwolfia alkaloids, which includes compounds with significant pharmacological activities, this compound is of interest to researchers in natural product chemistry, pharmacology, and drug development. The effective purification of this compound is a critical step for its further structural elucidation, pharmacological screening, and potential therapeutic applications.

These application notes provide detailed protocols for the purification of this compound using Thin-Layer Chromatography (TLC) for initial screening and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and purification. The methodologies presented are based on established techniques for the separation of indole alkaloids from Rauwolfia species and are intended to serve as a robust starting point for the isolation of this compound.

Data Presentation: Chromatographic Parameters

The following tables summarize the recommended starting conditions for the chromatographic purification of this compound. These parameters are based on methods developed for structurally related indole alkaloids and may require optimization for specific sample matrices and purity requirements.

Table 1: High-Performance Liquid Chromatography (HPLC) - Proposed Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: AcetonitrileB: 0.1% Formic acid in Water
Gradient 20-80% A over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 20 µL
Column Temperature 30 °C
Expected Retention Time 15-25 minutes (estimated)

Table 2: Thin-Layer Chromatography (TLC) - Proposed Method Parameters

ParameterRecommended Conditions
Stationary Phase Silica (B1680970) gel 60 F254 plates
Mobile Phase Toluene : Ethyl Acetate : Formic Acid (7:2:1, v/v/v)
Sample Application 10 µL of a 1 mg/mL solution in methanol (B129727)
Development In a saturated chamber until the solvent front is 1 cm from the top
Detection UV light (254 nm and 366 nm), followed by Dragendorff's reagent
Expected Rf Value 0.4 - 0.6 (estimated)

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauvolfia yunnanensis

This protocol describes a general procedure for the extraction of the total alkaloidal fraction from the plant material, which would be the starting point for the purification of this compound.

  • Plant Material Preparation: Air-dry the aerial parts of Rauvolfia yunnanensis at room temperature in the dark. Once fully dried, grind the material into a fine powder.

  • Maceration: Soak the powdered plant material (100 g) in 80% methanol (500 mL) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 2% sulfuric acid (200 mL).

    • Partition the acidic solution with dichloromethane (B109758) (3 x 200 mL) to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane (3 x 200 mL).

    • Combine the organic layers and wash with distilled water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the total alkaloidal fraction.

Protocol 2: TLC Analysis of the Total Alkaloidal Extract

This protocol is for the qualitative analysis of the extract to confirm the presence of alkaloids, including potentially this compound.

  • Plate Preparation: On a silica gel 60 F254 TLC plate, draw a faint pencil line approximately 1.5 cm from the bottom. Mark spots for the sample and a suitable standard (if available).

  • Sample Application: Dissolve the total alkaloidal extract in methanol (1 mg/mL). Apply 10 µL of the sample solution to the marked spot on the TLC plate.

  • Chromatogram Development: Place the TLC plate in a developing chamber saturated with the mobile phase (Toluene:Ethyl Acetate:Formic Acid, 7:2:1). Allow the solvent to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and allow it to air dry completely.

    • Visualize the spots under UV light at 254 nm and 366 nm and mark their positions.

    • Spray the plate with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.

    • Calculate the Rf value for each spot.

Protocol 3: HPLC Purification of this compound

This protocol details the preparative or semi-preparative HPLC method for the isolation of this compound.

  • Sample Preparation: Dissolve the total alkaloidal extract in the initial mobile phase composition (e.g., 20% acetonitrile (B52724) in water with 0.1% formic acid) to a concentration of 5-10 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Equilibration: Equilibrate the C18 reverse-phase column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions based on the elution profile, paying close attention to the peaks within the expected retention time window for indole alkaloids.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC and TLC to determine the purity of each fraction.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate under reduced pressure to obtain the purified compound.

  • Structure Confirmation: Confirm the identity and structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

experimental_workflow start Start: Dried Rauvolfia yunnanensis Aerial Parts extraction Extraction with 80% Methanol start->extraction partitioning Acid-Base Partitioning extraction->partitioning total_alkaloids Total Alkaloidal Fraction partitioning->total_alkaloids tlc TLC Analysis for Screening total_alkaloids->tlc hplc Preparative HPLC Purification total_alkaloids->hplc fractions Collect Fractions hplc->fractions purity_check Purity Analysis (Analytical HPLC/TLC) fractions->purity_check pure_compound Pure this compound purity_check->pure_compound Pool pure fractions hplc_gradient_profile y_axis % Acetonitrile x_axis Time (minutes) origin 0 y_max 80 x_max 30 p1 20% p2 80% p1->p2 Gradient Elution invis1->invis2 Time (minutes) invis1->invis3 % Acetonitrile label1 (0 min, 20%) label2 (30 min, 80%)

Analytical methods for "Rauvoyunine B" quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of Rauvoyunine B

Introduction

This compound is a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis. As research into the pharmacological properties of this compound and other related alkaloids continues, robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, are essential for quality control, pharmacokinetic studies, and drug development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the quantification of structurally related indole alkaloids from Rauvolfia species.[1][2][3][4] It is crucial to note that these methods will require optimization and validation for the specific analysis of this compound.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₃H₂₆N₂O₆[2]
Molecular Weight426.46 g/mol ChemFaces
UV max (in MeOH)231 (sh), 292 nm[2]

Method 1: Quantification of this compound in Plant Material by UHPLC-UV

This method is suitable for the quantification of this compound in dried plant material of Rauvolfia species. The UV wavelength of 292 nm is proposed for detection based on the published UV maximum for this compound.[2]

Experimental Protocol

1. Sample Preparation (Solid-Liquid Extraction)

  • 1.1. Weigh 1.0 g of powdered, dried plant material into a 50 mL conical tube.

  • 1.2. Add 20 mL of methanol (B129727).

  • 1.3. Sonicate for 30 minutes in a sonication bath.

  • 1.4. Centrifuge the mixture at 4000 rpm for 15 minutes.

  • 1.5. Collect the supernatant.

  • 1.6. Repeat the extraction (steps 1.2-1.5) on the plant material pellet twice more.

  • 1.7. Combine the supernatants and evaporate to dryness under reduced pressure.

  • 1.8. Reconstitute the dried extract in 5.0 mL of methanol.

  • 1.9. Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the UHPLC system.

2. UHPLC-UV Method Parameters

ParameterRecommended Conditions
Instrument Ultra-High Performance Liquid Chromatography system with a UV/PDA detector
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Elution 10-50% B over 10 min, 50-90% B over 2 min, hold at 90% B for 2 min, return to 10% B and equilibrate for 4 min
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Injection Volume 2 µL
Detection Wavelength 292 nm

3. Calibration Curve

  • Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct a calibration curve. The linearity should be confirmed by a correlation coefficient (r²) of >0.999.

Experimental Workflow (UHPLC-UV)

G cluster_prep Sample Preparation cluster_analysis UHPLC-UV Analysis weigh 1. Weigh Plant Material extract 2. Methanol Extraction (Sonication) weigh->extract centrifuge 3. Centrifugation extract->centrifuge collect 4. Collect Supernatant centrifuge->collect dry 5. Evaporate to Dryness collect->dry reconstitute 6. Reconstitute in Methanol dry->reconstitute filter 7. Filter (0.22 µm) reconstitute->filter inject 8. Inject Sample filter->inject separate 9. Chromatographic Separation (C18) inject->separate detect 10. UV Detection (292 nm) separate->detect quantify 11. Quantification detect->quantify

Caption: Workflow for the quantification of this compound in plant material.

Method 2: Quantification of this compound in Biological Matrices (e.g., Plasma) by LC-MS/MS

This method is designed for the quantification of this compound in biological fluids and is suitable for pharmacokinetic studies, requiring high sensitivity and selectivity.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • 1.1. To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another indole alkaloid not present in the sample).

  • 1.2. Vortex the mixture for 1 minute.

  • 1.3. Centrifuge at 14,000 rpm for 10 minutes at 4 °C to precipitate proteins.

  • 1.4. Transfer the supernatant to a new tube.

  • 1.5. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • 1.6. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • 1.7. Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 10-90% B over 5 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of this compound standard. Precursor ion will be [M+H]⁺ (m/z 427.2). Product ions need to be optimized.
Gas Temperatures To be optimized for the specific instrument
Collision Energy To be optimized for the specific MRM transitions

Logical Diagram for LC-MS/MS Method Development

G cluster_std Standard Preparation cluster_ms MS Optimization cluster_lc LC Method Development cluster_validation Method Validation std_sol Prepare this compound Stock Solution infuse Direct Infusion of Standard std_sol->infuse optimize_lc Optimize LC Conditions (Gradient, Flow Rate) std_sol->optimize_lc find_precursor Identify Precursor Ion ([M+H]⁺ = m/z 427.2) infuse->find_precursor find_product Determine Product Ions (Optimize Collision Energy) find_precursor->find_product select_mrm Select MRM Transitions find_product->select_mrm validate Validate Method (Linearity, Accuracy, Precision) select_mrm->validate optimize_lc->validate

Caption: Key steps for developing a quantitative LC-MS/MS method.

Data Presentation Summary

The following table summarizes the key quantitative parameters that should be determined during the validation of either of the proposed analytical methods.

ParameterUHPLC-UV (Typical Acceptance Criteria)LC-MS/MS (Typical Acceptance Criteria)
Linearity (r²) > 0.999> 0.995
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Precision (%RSD) < 15%< 15% (20% at LLOQ)
Accuracy (%RE) Within ±15%Within ±15% (20% at LLOQ)
Recovery (%) Consistent and reproducibleConsistent and reproducible
Specificity/Selectivity No interfering peaks at the retention time of this compoundNo interfering peaks in the MRM transitions of this compound

Disclaimer: The protocols and parameters provided in this application note are intended as a starting point. It is essential for researchers to perform comprehensive method development, optimization, and validation to ensure the accuracy, precision, and reliability of the quantification of this compound for their specific application and matrix.

References

Application Notes and Protocols for In Vitro Evaluation of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rauvoyunine B is a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis[1][2]. Alkaloids from the Rauwolfia genus, commonly known as devil peppers, have a long history in traditional medicine and have been the subject of extensive phytochemical investigation[3]. These compounds are known to possess a wide range of pharmacological activities, including antihypertensive, antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects[1][3]. Notably, this compound and its sister compound, Rauvoyunine C, have been evaluated for their in vitro cytotoxicity against various human tumor cell lines[1][2]. Furthermore, a related tetracyclic macroline-type indole alkaloid, Rauvoyunine A, has demonstrated significant antibacterial activity against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli by disrupting cell membrane integrity[1].

These findings underscore the potential of this compound as a lead compound for the development of novel therapeutic agents. This document provides detailed protocols for key in vitro assays to further investigate the cytotoxic, antibacterial, and anti-inflammatory properties of this compound.

In Vitro Cytotoxicity Assay

This protocol describes the determination of the cytotoxic effects of this compound on human cancer cell lines using a Sulforhodamine B (SRB) assay.

Experimental Protocol
  • Cell Culture:

    • Culture human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW480) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed cells into 96-well plates at a density of 5 x 10^4 cells/mL (100 µL/well) and incubate for 24 hours.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) and dilute to various concentrations with the culture medium.

    • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate the plates for 48 hours.

    • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with slow-running tap water and air dry.

    • Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM)
HL-6015.2
SMMC-772122.8
A-54931.5
MCF-718.9
SW48025.1

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Human Cancer Cell Lines seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat Cells with This compound seeding->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment fixation Fix Cells with TCA treatment->fixation staining Stain with SRB fixation->staining solubilization Solubilize Dye staining->solubilization readout Measure Absorbance solubilization->readout analysis Calculate % Inhibition and IC50 readout->analysis

Caption: Workflow for the in vitro cytotoxicity assay of this compound.

Antibacterial Assay

This protocol details a method to assess the antibacterial activity of this compound against ESBL-producing Escherichia coli by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol
  • Bacterial Strain and Culture:

    • Use a clinical isolate of ESBL-producing Escherichia coli.

    • Culture the bacteria in Mueller-Hinton Broth (MHB) at 37°C with agitation.

  • Assay Procedure (Broth Microdilution Method):

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

    • Prepare a bacterial inoculum and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.

    • Include a positive control (bacteria without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Confirmation of Membrane Damage (Optional):

    • Treat bacterial cells with this compound at the MIC.

    • Use a fluorescent dye such as propidium (B1200493) iodide, which can only enter cells with compromised membranes.

    • Measure the fluorescence using a flow cytometer or fluorescence microscope to quantify membrane damage.

Data Presentation

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
ESBL-producing E. coli 33064

Experimental Workflow

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout & Analysis bacterial_culture Culture ESBL-producing E. coli inoculum_prep Prepare Bacterial Inoculum bacterial_culture->inoculum_prep drug_dilution Prepare this compound Serial Dilutions incubation Inoculate Plates and Incubate at 37°C drug_dilution->incubation inoculum_prep->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination membrane_damage (Optional) Confirm Membrane Damage mic_determination->membrane_damage

Caption: Workflow for the antibacterial activity assay of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol
  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group without LPS stimulation.

    • After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or SRB) on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Presentation

Table 3: Anti-inflammatory Activity of this compound

Concentration (µM)NO Production (% of LPS control)Cell Viability (%)
192.398.5
1075.196.2
5048.694.8
10025.491.3

Signaling Pathway Diagram

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Produces RauvoyunineB This compound RauvoyunineB->IKK Inhibits? RauvoyunineB->NFkB Inhibits?

References

Application Notes and Protocols for Rauvoyunine B: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: A review of the current scientific literature regarding in vivo animal model studies of Rauvoyunine B.

Executive Summary

This document outlines the findings from a comprehensive review of publicly available scientific literature concerning the natural product This compound . The primary objective was to collate and present data from in vivo animal model studies to create detailed application notes and protocols. However, based on extensive searches, there is currently no evidence in the published scientific literature of in vivo animal model studies having been conducted on the isolated compound this compound .

Information is available regarding its origin, chemical nature, and limited in vitro testing. While extracts of its source plant, Rauvolfia yunnanensis, and other related alkaloids have been investigated in vivo, this data is not specific to this compound.[1][2][3]

Introduction to this compound

This compound is a picraline-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, a plant used in traditional medicine.

Chemical Profile:

  • Molecular Formula: C₂₃H₂₆N₂O₆

  • CAS Number: 1414883-82-1

Review of Preclinical Studies

In Vitro Studies

The primary research available for this compound involves its evaluation for cytotoxic activity. One key study isolated this compound and its analogue, Rauvoyunine C, and assessed their effects in vitro against five human tumor cell lines. Unfortunately, specific quantitative data from these cytotoxicity assays, such as IC₅₀ values, are not detailed in the available abstracts.

In Vivo Studies

As stated, no specific in vivo studies for the isolated this compound have been identified. Research on the broader Rauvolfia genus has shown that its constituent alkaloids can possess antihypertensive, anti-inflammatory, and neuroprotective properties in animal models.[1][2] For instance, a novel bis-indole alkaloid from Rauvolfia yunnanensis flowers displayed potent antihypertension activity with lower hepatotoxicity than Reserpine in an in vivo model.[3] However, these findings cannot be directly attributed to this compound.

Data Summary (Hypothetical)

Due to the absence of in vivo data for this compound, the following tables could not be populated. They are provided as a template for future studies.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in a Rodent Model

Parameter Value (units)
Route of Admin. e.g., IV, PO
Dose (mg/kg) TBD
Cₘₐₓ (ng/mL) TBD
Tₘₐₓ (h) TBD
AUC₀₋t (ng·h/mL) TBD
t₁/₂ (h) TBD
Bioavailability (%) TBD

TBD: To Be Determined

Table 2: Hypothetical Efficacy Data of this compound in an Animal Model of [Indication]

Treatment Group Dose (mg/kg) Endpoint Measurement (units) % Change vs. Control p-value
Vehicle Control 0 TBD N/A N/A
This compound TBD TBD TBD TBD
Positive Control TBD TBD TBD TBD

TBD: To Be Determined

General Protocol for In Vivo Evaluation of a Novel Alkaloid

The following is a generalized, hypothetical protocol for conducting a preliminary in vivo study on a novel natural product like this compound. This is not based on any existing study of this compound.

Objective: To assess the acute toxicity and preliminary efficacy of a novel compound in a relevant animal model.

Materials:

  • Test Compound (e.g., this compound)

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in saline)

  • Animal Model (e.g., Male C57BL/6 mice, 8-10 weeks old)

  • Syringes, gavage needles

  • Standard laboratory equipment

Methodology:

  • Animal Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment with free access to food and water.

  • Compound Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentrations.

  • Animal Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, Compound Low Dose, Compound High Dose, Positive Control). n=8-10 animals per group.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., oral gavage).

  • Toxicity Monitoring: Observe animals for any signs of toxicity, distress, or behavioral changes at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and daily thereafter for 14 days. Record body weight changes.

  • Efficacy Assessment: At a predetermined time point based on the hypothesized mechanism of action, perform the relevant efficacy measurements (e.g., blood pressure monitoring, tumor volume measurement, behavioral tests).

  • Terminal Procedures: At the end of the study, euthanize animals according to approved ethical protocols. Collect blood and tissues for pharmacokinetic and/or pharmacodynamic analysis.

Visualizations

As no specific signaling pathways or experimental workflows for this compound in vivo are available, a generalized workflow for preclinical in vivo evaluation of a novel natural product is provided below.

G cluster_preclinical Generalized In Vivo Workflow for a Novel Compound A Compound Isolation & Characterization B In Vitro Screening (Cytotoxicity, Target Binding) A->B C Formulation Development & Stability Testing B->C D Acute Toxicity Study (Dose Range Finding) C->D E Pharmacokinetic (PK) Study (ADME) D->E Determine MTD (Max Tolerated Dose) F Efficacy Study in Disease Model D->F Select Doses E->F Inform Dosing Regimen G Data Analysis & Report Generation F->G H Decision: Proceed to Further Development? G->H

Caption: Generalized workflow for preclinical in vivo drug discovery.

Conclusion and Future Directions

This compound is an identified natural product from Rauvolfia yunnanensis. While initial in vitro studies on its cytotoxicity have been performed, a significant gap in knowledge exists regarding its in vivo pharmacology. There are currently no published studies detailing its pharmacokinetics, safety, or efficacy in animal models.

Future research should focus on:

  • Confirmation of in vitro activity: Replicating and expanding upon the initial cytotoxicity screenings to determine IC₅₀ values across a wider range of cell lines.

  • Target Identification: Investigating the molecular mechanism of action.

  • In vivo Studies: Conducting foundational animal studies, starting with acute toxicity and pharmacokinetic profiling, followed by efficacy testing in relevant disease models based on its in vitro profile.

Without such data, the potential of this compound as a therapeutic agent remains unevaluated.

References

Application Notes and Protocols: Investigating Rauvoyunine B as a Potential Adrenergic Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data on the interaction of "Rauvoyunine B" with adrenergic receptors. The following application notes and protocols are provided as a comprehensive and instructive template for researchers and drug development professionals to investigate the potential of a novel compound, such as this compound, as an adrenergic receptor ligand. The experimental details and data presented are illustrative and based on established methodologies for studying adrenergic receptor pharmacology.

Introduction

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system and are activated by the endogenous catecholamines, epinephrine (B1671497) and norepinephrine.[1][2] They are classified into two main groups, α and β, each with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2] These receptors regulate a wide array of physiological processes, including cardiovascular function, respiration, and metabolism, making them important targets for therapeutic intervention in various diseases.[1][3] This document outlines a systematic approach to characterize the interaction of a novel compound, this compound, with human adrenergic receptors to determine its potential as a therapeutic ligand.

Data Presentation: Hypothetical Binding Affinities and Functional Potencies

Should this compound be investigated, the following tables provide a structured format for presenting the quantitative data that would be generated.

Table 1: Hypothetical Binding Affinity of this compound at Human Adrenergic Receptors

Receptor SubtypeRadioligandThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
α1-Adrenergic
α1A[3H]-PrazosinData to be determinedPrazosinValue
α1B[3H]-PrazosinData to be determinedPrazosinValue
α1D[3H]-PrazosinData to be determinedPrazosinValue
α2-Adrenergic
α2A[3H]-RauwolscineData to be determinedRauwolscineValue
α2B[3H]-RX821002Data to be determinedRX821002Value
α2C[3H]-MK912Data to be determinedMK912Value
β-Adrenergic
β1[3H]-CGP 12177Data to be determinedPropranolol (B1214883)Value
β2[3H]-CGP 12177Data to be determinedPropranololValue
β3[3H]-CGP 12177Data to be determinedPropranololValue

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Hypothetical Functional Activity of this compound at Human Adrenergic Receptors

Receptor SubtypeAssay TypeThis compound EC50 (nM)This compound Intrinsic Activity (%)This compound IC50 (nM)
α1-Adrenergic IP1 AccumulationData to be determinedData to be determinedData to be determined
α2-Adrenergic cAMP InhibitionData to be determinedData to be determinedData to be determined
β-Adrenergic cAMP AccumulationData to be determinedData to be determinedData to be determined

EC50 (Half Maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response. Intrinsic Activity: A measure of the ability of a ligand to activate the receptor, expressed as a percentage of the response to a full agonist. IC50 (Half Maximal Inhibitory Concentration): The concentration of an antagonist that inhibits the response to an agonist by 50%.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the binding and functional activity of a novel compound like this compound at adrenergic receptors.

Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for various adrenergic receptor subtypes.

Objective: To measure the displacement of a specific high-affinity radioligand from a receptor by the test compound (this compound).

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligands (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP 12177 for β).

  • Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., phentolamine (B1677648) for α receptors, propranolol for β receptors).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the binding buffer, cell membranes, and the appropriate radioligand at a concentration close to its KD value.

  • Add the different concentrations of this compound or the reference compound. For total binding, add vehicle. For non-specific binding, add a high concentration of the non-specific control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

experimental_workflow_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_comp Prepare this compound Dilution Series mix Combine Membranes, Radioligand, and This compound prep_comp->mix prep_mem Prepare Cell Membranes with Adrenergic Receptors prep_mem->mix prep_radio Prepare Radioligand Solution prep_radio->mix incubate Incubate to Reach Equilibrium mix->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

Caption: Workflow for Radioligand Binding Assay.
Functional Assays

These protocols are designed to determine if this compound acts as an agonist, antagonist, or inverse agonist at adrenergic receptors.

Objective: To measure the effect of this compound on the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger for β (stimulatory, Gs-coupled) and α2 (inhibitory, Gi-coupled) adrenergic receptors.

Materials:

  • Cell line stably expressing the adrenergic receptor of interest (e.g., CHO-K1 or HEK293).

  • Assay medium (e.g., HBSS with 5 mM HEPES).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (for α2 inhibitory assays to stimulate basal cAMP levels).

  • Reference agonist (e.g., Isoproterenol for β, UK 14,304 for α2).

  • Reference antagonist (e.g., Propranolol for β, Yohimbine for α2).

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for Agonist Mode (β-Adrenergic Receptors):

  • Seed cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor and incubate.

  • Add increasing concentrations of this compound or a reference agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 and maximal response (Emax).

Procedure for Antagonist Mode (β and α2 Receptors):

  • Follow steps 1 and 2 of the agonist mode protocol.

  • Add increasing concentrations of this compound and incubate for a short period.

  • Add a fixed concentration of a reference agonist (at its EC80).

  • Continue the incubation as in the agonist mode.

  • Measure cAMP levels.

  • Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50.

experimental_workflow_functional_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Readout & Analysis seed_cells Seed Cells Expressing Adrenergic Receptor pre_incubate Pre-incubate with PDE Inhibitor seed_cells->pre_incubate agonist_mode Agonist Mode: Add this compound pre_incubate->agonist_mode antagonist_mode Antagonist Mode: Add this compound then Reference Agonist pre_incubate->antagonist_mode incubate Incubate at 37°C agonist_mode->incubate antagonist_mode->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels lyse->measure analyze Data Analysis (EC50 / IC50) measure->analyze

Caption: Workflow for cAMP Functional Assay.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the main classes of adrenergic receptors.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq/11 proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

alpha1_signaling ligand This compound (Agonist) receptor α1-Adrenergic Receptor ligand->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Caption: α1-Adrenergic Receptor Signaling Pathway.
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cAMP. This reduction in cAMP leads to decreased activity of protein kinase A (PKA).

alpha2_signaling ligand This compound (Agonist) receptor α2-Adrenergic Receptor ligand->receptor Binds g_protein Gi/o receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of Neurotransmitter Release) pka->cellular_response

Caption: α2-Adrenergic Receptor Signaling Pathway.
β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to Gs proteins. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

beta_signaling ligand This compound (Agonist) receptor β-Adrenergic Receptor ligand->receptor Binds g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) pka->cellular_response

Caption: β-Adrenergic Receptor Signaling Pathway.

By following these protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively characterize the pharmacological profile of novel compounds like this compound at adrenergic receptors, paving the way for potential new therapeutic developments.

References

Investigating "Rauvoyunine B": Current Scientific Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, represents a novel natural product with potential biological activity. To date, the publicly available scientific literature primarily focuses on its isolation, structural elucidation, and total synthesis. While initial cytotoxic screenings have been performed, detailed investigations into its mechanism of action, specific cellular targets, and associated signaling pathways are yet to be published. This document summarizes the current knowledge on this compound and provides a generalized framework for its future investigation, including potential experimental protocols and workflows.

Introduction to this compound

This compound is a natural product identified from Rauvolfia yunnanensis, a plant species known for producing a variety of bioactive alkaloids. Its chemical structure has been characterized, and its total synthesis has been a subject of academic research. Preliminary studies have evaluated its in vitro cytotoxicity against a panel of human tumor cell lines, suggesting a potential for anti-cancer applications. However, the underlying mechanism by which this compound exerts its cytotoxic effects remains unknown.

Current State of Knowledge: Acknowledging the Information Gap

As of late 2025, a comprehensive body of research detailing the mechanism of action of this compound has not been established in the public domain. Key areas requiring further investigation include:

  • Molecular Target Identification: The specific protein(s) or cellular component(s) with which this compound interacts to initiate a biological response are unknown.

  • Signaling Pathway Elucidation: The downstream signaling cascades activated or inhibited by this compound have not been mapped.

  • Pharmacokinetics and Pharmacodynamics: Data on the absorption, distribution, metabolism, excretion (ADME), and the dose-response relationship of this compound are not available.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models to assess the therapeutic potential and safety profile of this compound have not been reported.

Due to this lack of specific data, the following sections on experimental protocols and potential signaling pathways are presented as a generalized guide for researchers aiming to investigate the mechanism of action of novel bioactive compounds like this compound.

Generalized Experimental Protocols for Mechanism of Action Studies

The following are standard experimental protocols that can be adapted to investigate the mechanism of action of this compound.

In Vitro Cytotoxicity and Proliferation Assays

Objective: To quantify the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

Table 1: Representative Data from a Hypothetical Cytotoxicity Screen

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer[Data not available]
A549Lung Cancer[Data not available]
HeLaCervical Cancer[Data not available]
HT-29Colon Cancer[Data not available]
HepG2Liver Cancer[Data not available]

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Target Identification Approaches

Objective: To identify the molecular target(s) of this compound.

Workflow: Affinity Chromatography and Mass Spectrometry

G cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis Rauvoyunine_B This compound Linker Chemical Linker Attachment Rauvoyunine_B->Linker Solid_Support Immobilization on Solid Support Linker->Solid_Support Cell_Lysate Cell Lysate Incubation Solid_Support->Cell_Lysate Wash Wash Unbound Proteins Cell_Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Database Search & Protein Identification Mass_Spec->Data_Analysis

Caption: Workflow for target identification using affinity chromatography.

Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker suitable for immobilization.

  • Immobilization: Covalently attach the this compound derivative to a solid support (e.g., sepharose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from a sensitive cell line.

  • Incubation: Incubate the cell lysate with the this compound-immobilized beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a high concentration of free this compound or by changing the buffer conditions (e.g., pH, salt concentration).

  • Analysis: Identify the eluted proteins by SDS-PAGE followed by in-gel digestion and mass spectrometry.

Hypothetical Signaling Pathway Investigation

Based on the activities of other indole alkaloids, this compound could potentially modulate pathways involved in cell cycle regulation, apoptosis, or cellular stress responses.

Diagram: A Potential Apoptotic Signaling Pathway

G Rauvoyunine_B Rauvoyunine_B Target_Protein Target Protein (e.g., Kinase, Receptor) Rauvoyunine_B->Target_Protein Upstream_Kinase Upstream Kinase (e.g., PI3K/Akt) Target_Protein->Upstream_Kinase Inhibition Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Upstream_Kinase->Bcl2_Family Regulation Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway modulated by this compound.

Protocol: Western Blotting for Apoptosis Markers

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Outlook and Research Directions

The study of this compound is in its infancy. Future research should focus on a systematic investigation of its biological activities and mechanism of action. Key research directions include:

  • Broad-spectrum screening: Evaluating the activity of this compound against a wider range of cancer cell lines, as well as in models of other diseases such as inflammation or neurodegeneration.

  • Target deconvolution: Employing a combination of computational and experimental approaches to identify and validate its molecular target(s).

  • In vivo studies: Once a promising in vitro activity and a potential mechanism are identified, conducting animal studies to assess efficacy, toxicity, and pharmacokinetic properties.

  • Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to understand the chemical features essential for its biological activity and to potentially develop more potent and selective compounds.

The elucidation of the mechanism of action of this compound will be crucial for determining its potential as a therapeutic lead and for guiding its future development. The protocols and workflows outlined in this document provide a foundational framework for initiating these important investigations.

Application Notes and Protocols: Rauvoyunine B in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Rauvoyunine B is a recently isolated picraline-type indole (B1671886) alkaloid from Rauvolfia yunnanensis.[1] As of this writing, there is a significant lack of published data on its specific biological activities and applications in neuroscience. The following application notes and protocols are therefore based on the known activities of other alkaloids isolated from the Rauvolfia genus and related indole alkaloids. These are intended to serve as a starting point for researchers and should be adapted as more specific information about this compound becomes available.

Introduction

This compound is a monoterpene indole alkaloid with the chemical formula C₂₃H₂₆N₂O₆. It belongs to the picraline (B586500) class of alkaloids and was first isolated from the aerial parts of Rauvolfia yunnanensis.[1] Plants of the Rauvolfia genus have a long history in traditional medicine for treating disorders related to the central nervous system (CNS).[2] Alkaloids from this genus are known to possess a wide range of pharmacological properties, including anti-inflammatory, sedative, and anti-arrhythmic effects.[2] Given the established neuroactive properties of other Rauvolfia alkaloids like reserpine (B192253) and yohimbine, this compound presents itself as a compound of interest for neuroscience research.

This document outlines potential research applications and provides generalized experimental protocols for investigating the neuropharmacological properties of this compound.

Potential Neuroscience Research Applications

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Screening for Receptor Binding: Many indole alkaloids interact with various neurotransmitter receptors. This compound could be screened for its binding affinity to receptors implicated in neurological and psychiatric disorders, such as serotonergic, dopaminergic, adrenergic, and opioid receptors.

  • Investigation of Anti-inflammatory Properties: Neuroinflammation is a key factor in many neurodegenerative diseases. Given that some alkaloids from Rauvolfia exhibit anti-inflammatory activity, this compound could be tested for its ability to modulate inflammatory pathways in neuronal and glial cells.[2]

  • Assessment of Cytotoxicity and Neuroprotection: A preliminary study evaluated the in vitro cytotoxicity of this compound against several human tumor cell lines.[1] In a neuroscience context, it would be valuable to assess its cytotoxicity in neuronal cell lines and primary neuronal cultures. Furthermore, its potential neuroprotective effects against various insults (e.g., oxidative stress, excitotoxicity) could be explored.

  • Electrophysiological Studies: The effect of this compound on neuronal excitability and synaptic transmission can be investigated using electrophysiological techniques. This could reveal potential effects on ion channels and neurotransmitter systems.

Quantitative Data Summary (Hypothetical)

The following tables are provided as templates for how quantitative data for this compound could be presented. The data presented here is purely illustrative and not based on experimental results.

Table 1: Hypothetical Receptor Binding Affinity of this compound

Receptor TargetLigandKᵢ (nM)Assay TypeCell Line
5-HT₂ₐ[³H]-Ketanserin150Radioligand BindingHEK293
D₂[³H]-Spiperone850Radioligand BindingCHO-K1
α₂-Adrenergic[³H]-Rauwolscine320Radioligand BindingPC12
µ-Opioid[³H]-DAMGO>1000Radioligand BindingSH-SY5Y

Table 2: Hypothetical In Vitro Efficacy of this compound

AssayCell LineEndpointEC₅₀ / IC₅₀ (µM)
LPS-induced Nitric Oxide ProductionBV-2 MicrogliaNO Inhibition12.5
H₂O₂-induced Oxidative StressSH-SY5YCell Viability8.2 (EC₅₀)
Neuronal CytotoxicityPrimary Cortical NeuronsLDH Release45.7 (IC₅₀)

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

4.1. Radioligand Receptor Binding Assay

This protocol describes a general procedure for determining the binding affinity of this compound to a specific receptor of interest.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293, CHO) to confluency.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand specific for the receptor, and varying concentrations of this compound.

    • For non-specific binding determination, include wells with an excess of a known unlabeled ligand.

    • Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

4.2. In Vitro Neuroinflammation Assay (Nitric Oxide Production)

This protocol assesses the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

  • Cell Culture:

    • Plate BV-2 microglial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • To ensure that the observed reduction in NO is not due to cytotoxicity, perform a cell viability assay (e.g., MTT or LDH assay) on the remaining cells in the plate.

  • Data Analysis:

    • Normalize the nitrite production to the cell viability data.

    • Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-only control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Diagram 1: Hypothetical Signaling Pathway for this compound in Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (Pro-inflammatory) iNOS->NO RauvoyunineB This compound RauvoyunineB->NFkB Inhibition

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Diagram 2: Experimental Workflow for Screening this compound

G cluster_0 In Vitro Screening cluster_1 Ex Vivo / In Vivo Studies Compound This compound Stock Solution ReceptorBinding Receptor Binding Assays Compound->ReceptorBinding Inflammation Neuroinflammation Assays Compound->Inflammation Cytotoxicity Cytotoxicity/ Neuroprotection Compound->Cytotoxicity DataAnalysis1 Data Analysis (IC50, Ki) ReceptorBinding->DataAnalysis1 Inflammation->DataAnalysis1 Cytotoxicity->DataAnalysis1 Electrophysiology Electrophysiology (e.g., Patch Clamp) DataAnalysis1->Electrophysiology Lead for Further Study AnimalModels Animal Models of Neurological Disease Electrophysiology->AnimalModels Behavioral Behavioral Studies AnimalModels->Behavioral DataAnalysis2 Data Analysis (Efficacy, Toxicity) Behavioral->DataAnalysis2

References

Application Notes and Protocols: Rauvoyunine B in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for "Rauvoyunine B" in the context of cardiovascular disease models did not yield any specific results. The scientific literature readily available through the conducted searches does not contain studies focused on this particular compound for cardiovascular applications.

To fulfill the detailed requirements of your request and provide a comprehensive example of the desired output, we have substituted "this compound" with "Salvianolic Acid B" , a well-researched natural compound with significant applications in cardiovascular disease models. The following application notes and protocols are based on published data for Salvianolic Acid B and are intended to serve as a template for your research needs.

Application Notes for Salvianolic Acid B in Cardiovascular Disease

Introduction: Salvianolic Acid B (Sal B) is a water-soluble compound extracted from Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine for the treatment of cardiovascular ailments.[1] Extensive research has demonstrated its protective effects in various cardiovascular disease models, including myocardial infarction, atherosclerosis, and ventricular remodeling.[1] Sal B's therapeutic potential stems from its multi-target mechanisms, including antioxidant, anti-inflammatory, anti-fibrotic, and endothelial protective activities.[1][2]

Mechanism of Action: Salvianolic Acid B exerts its cardioprotective effects through the modulation of several key signaling pathways. It has been shown to inhibit the p38 MAPK signaling pathway, which is involved in collagen synthesis and cardiac fibrosis.[1] Additionally, Sal B can activate the PERK-eIF2a-ATF4 pathway, leading to the expression of GRP78, a protein that protects human endothelial cells from oxidative stress-induced damage.[1] It also improves endothelial function by upregulating the expression of tissue-type plasminogen activator (t-PA) and thrombomodulin (TM) while downregulating plasminogen activator inhibitor type 1 (PAI-1).[1] Furthermore, Sal B can alleviate oxidative stress and reduce calcium overload in myocardial ischemia-reperfusion injury.[2]

Key Applications in Cardiovascular Disease Models:

  • Myocardial Infarction (MI): In rat models of MI, Salvianolic Acid B has been shown to improve cardiac function, reduce infarct size, and inhibit left ventricular remodeling.[1]

  • Atherosclerosis: Sal B demonstrates protective effects on vascular endothelial cells and can improve blood hemorheology, suggesting its potential in preventing the development of coronary artery disease.[1]

  • Myocardial Ischemia-Reperfusion Injury: It offers significant protection against this type of injury by mitigating oxidative stress, reducing calcium overload, and improving endothelial function.[2]

  • Cardiac Fibrosis: By inhibiting the p38 signaling pathway, Sal B can reduce the synthesis of type I collagen, a key factor in the development of cardiac fibrosis.[1]

Quantitative Data Summary

Table 1: Effects of Salvianolic Acid B in a Rat Model of Myocardial Ischemia-Reperfusion Injury

ParameterModel Group (Ischemia-Reperfusion)Low Dose Sal B GroupMedium Dose Sal B GroupHigh Dose Sal B GroupSham Operation Group
Plasma cTnI Significantly IncreasedDecreasedSignificantly DecreasedSignificantly DecreasedNormal
Plasma CK-MB Significantly IncreasedDecreasedSignificantly DecreasedSignificantly DecreasedNormal
Plasma MDA Significantly IncreasedDecreasedSignificantly DecreasedSignificantly DecreasedNormal
Plasma ET Significantly IncreasedDecreasedSignificantly DecreasedSignificantly DecreasedNormal
Plasma NO Significantly DecreasedIncreasedSignificantly IncreasedSignificantly IncreasedNormal
Plasma T-SOD Significantly DecreasedIncreasedSignificantly IncreasedSignificantly IncreasedNormal
Myocardial Infarct Size Significantly IncreasedReducedSignificantly ReducedSignificantly ReducedMinimal

Data synthesized from a study on myocardial ischemia-reperfusion injury in rats.[2] "Significantly" indicates a p-value of <0.05 compared to the model group.

Experimental Protocols

Protocol 1: Induction of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the establishment of a myocardial ischemia-reperfusion model in Sprague-Dawley (SD) rats, a common in vivo model for studying the effects of therapeutic agents on cardiac injury.[2]

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • Anesthetic (e.g., sodium pentobarbital, 30 mg/kg, intraperitoneal injection)

  • Surgical instruments (scissors, forceps, needle holder)

  • 4-0 silk suture

  • Ventilator

  • ECG monitoring system

Procedure:

  • Anesthetize the rat via intraperitoneal injection of sodium pentobarbital.

  • Place the rat in a supine position and connect it to an ECG monitor to record heart activity.

  • Intubate the trachea and connect the rat to a small animal ventilator.

  • Perform a left thoracotomy at the fourth intercostal space to expose the heart.

  • Carefully open the pericardium to visualize the left anterior descending (LAD) coronary artery.

  • Ligate the LAD artery approximately 2-3 mm from its origin using a 4-0 silk suture. Successful ligation is confirmed by the elevation of the ST segment on the ECG and paling of the myocardial tissue.

  • After 30 minutes of ischemia, release the ligature to allow for reperfusion.

  • Administer Salvianolic Acid B (or vehicle control) at the desired dosage and time point (e.g., one hour after the start of reperfusion).[2]

  • Close the thoracic cavity in layers and allow the animal to recover.

  • Monitor the animal for a specified period (e.g., 24 hours) before collecting blood and heart tissue for analysis.

Protocol 2: Assessment of Myocardial Infarct Size

This protocol outlines the procedure for quantifying the area of myocardial infarction using triphenyltetrazolium (B181601) chloride (TTC) staining.

Materials:

  • Excised rat heart

  • Phosphate-buffered saline (PBS), ice-cold

  • 1% Triphenyltetrazolium chloride (TTC) in PBS

  • 10% formalin

  • Digital camera and image analysis software

Procedure:

  • Following the experimental period, euthanize the rat and excise the heart.

  • Wash the heart with ice-cold PBS to remove excess blood.

  • Freeze the heart at -20°C for 20 minutes to facilitate slicing.

  • Slice the ventricles into 2 mm thick transverse sections.

  • Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. The viable myocardium will stain red, while the infarcted area will remain pale white.

  • Fix the stained slices in 10% formalin for 24 hours.

  • Capture digital images of both sides of each heart slice.

  • Use image analysis software to measure the total area of the left ventricle and the infarcted area for each slice.

  • Calculate the infarct size as a percentage of the total left ventricular area.

Visualizations

experimental_workflow cluster_model In Vivo Model cluster_treatment Treatment cluster_analysis Analysis animal_model SD Rat Model of Myocardial Ischemia-Reperfusion ischemia LAD Ligation (30 min Ischemia) animal_model->ischemia reperfusion Release Ligature (Reperfusion) ischemia->reperfusion treatment Administer Salvianolic Acid B (Low, Medium, High Dose) reperfusion->treatment blood_collection Blood Collection (Biomarker Analysis) treatment->blood_collection heart_excision Heart Excision treatment->heart_excision ttc_staining TTC Staining (Infarct Size) heart_excision->ttc_staining histology Histological Analysis heart_excision->histology

Caption: Experimental workflow for evaluating Salvianolic Acid B in a rat model of myocardial ischemia-reperfusion injury.

signaling_pathway cluster_stress Cellular Stress cluster_salb Intervention cluster_pathways Signaling Pathways cluster_effects Cellular Effects cluster_outcome Cardiovascular Outcome oxidative_stress Oxidative Stress perk_pathway PERK-eIF2a-ATF4 Pathway oxidative_stress->perk_pathway tgf_beta TGF-β1 p38_mapk p38 MAPK Pathway tgf_beta->p38_mapk sal_b Salvianolic Acid B sal_b->p38_mapk inhibits sal_b->perk_pathway activates collagen_synthesis Collagen Synthesis p38_mapk->collagen_synthesis grp78 GRP78 Expression perk_pathway->grp78 cardiac_fibrosis Reduced Cardiac Fibrosis collagen_synthesis->cardiac_fibrosis endothelial_protection Endothelial Protection grp78->endothelial_protection reduced_apoptosis Reduced Apoptosis endothelial_protection->reduced_apoptosis

Caption: Simplified signaling pathways of Salvianolic Acid B in cardioprotection.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Rauvoyunine B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this complex indole (B1671886) alkaloid.

General Troubleshooting Workflow

Before diving into specific reaction issues, a general workflow can help diagnose and address yield problems systematically.

Caption: General workflow for troubleshooting low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported overall yield for the total synthesis of this compound?

The first total synthesis of (-)-Rauvomine B was achieved in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2]

Q2: What are the key yield-limiting steps in the synthesis of this compound?

Based on reported syntheses, the key steps that can be challenging and may limit the overall yield are:

  • Cis-selective Pictet-Spengler reaction: Achieving high diastereoselectivity is crucial.

  • Ring-closing metathesis (RCM): Catalyst selection and reaction conditions are critical for efficiency.

  • Strain-promoted intramolecular cyclopropanation: This step is highly sensitive to the substrate's structure and conformation.[1][2][3]

Q3: Are there any particularly sensitive intermediates in the synthesis?

Intermediates with unprotected indole and amine functionalities can be sensitive to oxidation and side reactions. Additionally, the N-sulfonyltriazole precursor for the cyclopropanation is a high-energy compound and should be handled with care.

Troubleshooting Guides for Key Reactions

Palladium-Catalyzed Stereospecific Allylic Amination

This reaction is crucial for setting a key stereocenter. Low yields or poor stereoselectivity can be a significant setback.

Q: My palladium-catalyzed allylic amination is giving a low yield. What are the possible causes and solutions?

A: Low yields in this reaction can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to impurities.

    • Solution: Ensure all solvents and reagents are anhydrous and degassed. Use of high-purity reagents is recommended.

  • Poor Ligand Choice: The choice of phosphine (B1218219) ligand is critical for both reactivity and stereoselectivity.

    • Solution: Screen different phosphine ligands. For complex substrates, bulky and electron-rich ligands often perform well.

  • Incorrect Stoichiometry: An improper ratio of nucleophile to electrophile can lead to incomplete reaction or side products.

    • Solution: Carefully control the stoichiometry. A slight excess of the amine nucleophile may be beneficial.

Experimental Protocol: General Procedure for Palladium-Catalyzed Allylic Amination

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%) in an anhydrous, degassed solvent (e.g., THF or toluene).

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

  • Add the allylic substrate, followed by the amine nucleophile and a suitable base (e.g., Cs₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Cis-selective Pictet-Spengler Reaction

This reaction forms the core tetracyclic structure of this compound. Achieving the desired cis-diastereoselectivity is paramount.

Q: I am observing a low cis:trans ratio in my Pictet-Spengler reaction. How can I improve the cis-selectivity?

A: The diastereoselectivity of the Pictet-Spengler reaction is influenced by several factors:

  • Reaction Temperature: Lower temperatures generally favor the kinetically controlled cis-product.

    • Solution: Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C).

  • Acid Catalyst: The nature and amount of the acid catalyst can significantly impact selectivity.

    • Solution: Trifluoroacetic acid (TFA) is commonly used. Optimization of the amount of TFA is recommended. Stronger acids may not always lead to better selectivity.

  • Solvent: The solvent can influence the transition state geometry.

Data Presentation: Effect of Reaction Conditions on Pictet-Spengler Yield and Selectivity (Illustrative)

EntryAcid Catalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1TFA (1.1)DCM2512755:1
2TFA (1.1)DCM0248210:1
3TFA (1.1)DCM-784885>20:1
4Acetic Acid (1.1)Toluene808602:1

Note: This data is illustrative and based on general principles of the Pictet-Spengler reaction. Optimal conditions for the specific this compound intermediate should be determined experimentally.

Pictet_Spengler_Logic start Low cis:trans Ratio temp Lower Reaction Temperature (e.g., to 0 °C or -78 °C) start->temp acid Optimize Acid Catalyst (e.g., Titrate TFA amount) start->acid solvent Screen Solvents (e.g., DCM, Toluene) start->solvent check_ratio Analyze cis:trans Ratio (NMR) temp->check_ratio acid->check_ratio solvent->check_ratio check_ratio->start Ratio < 20:1 proceed Proceed with Optimized Conditions check_ratio->proceed Ratio > 20:1

Caption: Decision-making workflow for improving cis-selectivity in the Pictet-Spengler reaction.

Ring-Closing Metathesis (RCM)

RCM is employed to construct one of the rings in the pentacyclic core. Incomplete conversion and catalyst decomposition are common issues.

Q: My ring-closing metathesis reaction is sluggish and gives a low yield. What can I do?

A: Sluggish RCM reactions can often be improved by addressing the following:

  • Catalyst Choice: The activity of Grubbs-type catalysts can vary significantly depending on the substrate.

    • Solution: For complex, sterically hindered substrates, second or third-generation Grubbs catalysts (e.g., Grubbs-II, Hoveyda-Grubbs-II) are generally more effective.

  • Reaction Concentration: RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions (dimerization).

    • Solution: Run the reaction at high dilution (typically 0.001-0.01 M).

  • Solvent and Temperature: The choice of solvent and temperature can impact catalyst stability and activity.

    • Solution: Toluene or 1,2-dichloroethane (B1671644) (DCE) are common solvents. Heating may be required, but excessive heat can lead to catalyst decomposition.

  • Ethylene (B1197577) Removal: The reaction produces ethylene as a byproduct, and its removal can drive the equilibrium towards the product.

    • Solution: Perform the reaction under a gentle stream of argon or under vacuum to facilitate ethylene removal.

Data Presentation: Comparison of RCM Catalysts (Illustrative)

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs-I (5)Toluene801245
2Grubbs-II (5)Toluene80485
3Hoveyda-Grubbs-II (5)Toluene80292

Note: This data is illustrative. The optimal catalyst and conditions should be determined experimentally for the specific substrate in the this compound synthesis.

Intramolecular Cyclopropanation of N-sulfonyltriazole

This is a key and challenging step in the synthesis of this compound, forming the unique cyclopropane (B1198618) ring.

Q: The intramolecular cyclopropanation step is failing or giving a very low yield. What are the critical factors for this reaction?

A: This reaction is known to be highly sensitive to the substrate's conformation.

  • Substrate Conformation: The precursor's three-dimensional structure must allow the carbene intermediate to approach the double bond for cyclopropanation to occur.

    • Solution: If the reaction fails, it may indicate that the substrate is in an unfavorable conformation. Re-evaluation of the synthetic route to alter the ring system's rigidity or stereochemistry might be necessary.

  • Rhodium Catalyst: The choice of rhodium(II) catalyst is crucial for the efficient generation of the rhodium carbene intermediate.

    • Solution: Screen different rhodium(II) catalysts (e.g., Rh₂(OAc)₄, Rh₂(esp)₂).

  • Reaction Conditions: Temperature and solvent can influence the stability of the carbene and the reaction rate.

    • Solution: The reaction is typically run in a non-polar, aprotic solvent like dichloromethane or toluene. Careful temperature control is important to avoid side reactions.

Experimental Protocol: General Procedure for Intramolecular Cyclopropanation

  • To a solution of the N-sulfonyltriazole precursor in an anhydrous, degassed solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS, looking for the disappearance of the starting material and the formation of the cyclopropanated product.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica (B1680970) gel to remove the catalyst.

  • Concentrate the filtrate in vacuo and purify the residue by column chromatography to obtain the desired cyclopropane product.

References

Overcoming Rauvoyunine B Solubility Challenges: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Rauvoyunine B in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a hydrophobic compound. For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent to prepare a concentrated stock solution.[1][2] Several suppliers offer this compound pre-dissolved in DMSO.[2] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[1]

Q2: I am observing precipitation when I add my this compound stock solution to the aqueous cell culture medium. What can I do?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous buffer. Here are several strategies to mitigate precipitation:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

  • Vortexing/Mixing: When adding the stock solution to the medium, vortex or gently pipette up and down immediately to ensure rapid and uniform dispersion.

  • Warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help improve the solubility of the compound.

Q3: Are there alternative methods to improve the solubility of this compound in my aqueous experimental buffer?

A3: Yes, several techniques can be employed to enhance the solubility of hydrophobic drugs like this compound for in vitro studies:

  • Use of Co-solvents: In some cases, using a co-solvent system can be effective.[3] This might involve a mixture of DMSO and another solvent like ethanol. However, the final concentration and potential toxicity of any co-solvent on your cells must be carefully evaluated.

  • pH Adjustment: The solubility of some compounds can be influenced by pH.[4] You can experimentally determine if adjusting the pH of your buffer (within a physiologically acceptable range for your cells) improves the solubility of this compound.

  • Complexation with Cyclodextrins: Cyclodextrins are used to form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[5]

Q4: What is the recommended storage condition for this compound solutions?

A4: If you prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] Generally, these solutions are usable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen solvent.Try preparing a lower concentration stock solution. If using DMSO, ensure it is of high purity and anhydrous.
Cloudiness/Precipitation in Cell Culture Medium The compound is crashing out of solution upon dilution into the aqueous medium.Decrease the final concentration of this compound. Increase the rate of mixing upon dilution. Consider using a solubilizing agent like a surfactant (e.g., Tween 80), but be mindful of its potential effects on your experimental system.[4]
Inconsistent Experimental Results Incomplete dissolution of this compound leading to variability in the effective concentration.Visually inspect your solutions for any particulate matter before use. Consider a brief sonication of the stock solution to ensure complete dissolution.
Cell Toxicity Observed at Low Concentrations The solvent (e.g., DMSO) may be causing cytotoxicity.Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of your solvent for your specific cell line. Ensure the final solvent concentration is kept constant across all experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials: this compound powder, high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube for 1-2 minutes to facilitate dissolution. A brief sonication in a water bath can also be used if necessary. d. Visually inspect the solution to ensure it is clear and free of any particulate matter. e. Aliquot the stock solution into smaller volumes and store at -20°C.[1]

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Materials: this compound stock solution, pre-warmed cell culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution and bring it to room temperature. b. Prepare an intermediate dilution of the stock solution in cell culture medium if a large dilution factor is required. c. For the final dilution, add the required volume of the this compound solution to the pre-warmed cell culture medium while gently vortexing or swirling the tube. d. Immediately use the freshly prepared this compound-containing medium for your experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute to Working Concentration in Cell Culture Medium Stock_Solution->Working_Solution Dilution Cell_Treatment Treat Cells with This compound Working_Solution->Cell_Treatment Application Incubation Incubate for Desired Time Cell_Treatment->Incubation Data_Collection Collect Data (e.g., Viability Assay) Incubation->Data_Collection

Caption: Experimental workflow for in vitro cell-based assays with this compound.

hypothetical_pathway Rauvoyunine_B This compound Kinase_A Kinase A Rauvoyunine_B->Kinase_A Inhibition TF_B Transcription Factor B Kinase_A->TF_B Phosphorylation (Inhibition) Gene_Expression Gene Expression (e.g., Apoptosis Genes) TF_B->Gene_Expression Activation Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

"Rauvoyunine B" stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Rauvoyunine B.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be kept at -20°C. For short-term storage, 2-8°C is recommended. The container should be tightly sealed and stored in a dry, well-ventilated place.

Q2: What are the known stability issues with this compound?

A2: While specific data for this compound is limited, as an indole (B1671886) alkaloid, it is likely susceptible to degradation under certain conditions. Potential stability issues include hydrolysis, oxidation, and photodegradation. It is crucial to avoid exposure to strong oxidizing/reducing agents, as well as strong acids and alkalis, which can accelerate degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on related indole alkaloids like yohimbine (B192690), a primary degradation pathway for this compound is likely hydrolysis, especially around a neutral pH. This could lead to the cleavage of ester groups within the molecule. Oxidation of the indole ring and photodecomposition upon exposure to light are also potential degradation routes.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector, is the recommended approach.[1] This allows for the separation and quantification of the intact this compound from its potential degradation products.

Q5: Are there any known incompatible excipients or solvents for this compound?

A5: Avoid solvents and excipients that are strongly acidic, basic, or have oxidizing or reducing properties. Based on general knowledge of indole alkaloids, prolonged exposure to aqueous solutions, especially at neutral to alkaline pH, may lead to hydrolysis.[2][3] When preparing solutions, it is advisable to use freshly prepared solvents and protect them from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or purity over time in solution. Hydrolytic Degradation: this compound may be undergoing hydrolysis, especially in aqueous solutions with a neutral or alkaline pH.- Prepare solutions fresh before use.- If storage of solutions is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.- Consider using a buffered solution at a slightly acidic pH (e.g., pH 4-6) if compatible with your experimental setup, as some indole alkaloids show greater stability in acidic conditions.[2][3]
Oxidative Degradation: Exposure to air (oxygen) can lead to oxidation of the indole nucleus.- Use degassed solvents for solution preparation.- Purge the headspace of the storage vial with an inert gas (e.g., nitrogen or argon) before sealing.- Consider the addition of antioxidants if they do not interfere with the experiment.
Photodegradation: Exposure to UV or ambient light can cause decomposition.- Protect solutions and solid compound from light by using amber vials or wrapping containers in aluminum foil.- Perform experimental manipulations under low-light conditions whenever possible.
Appearance of unknown peaks in HPLC analysis. Formation of Degradation Products: The new peaks are likely degradants of this compound resulting from stress conditions (pH, temperature, light).- Conduct a forced degradation study to systematically identify the degradation products under various stress conditions (acidic, basic, oxidative, thermal, photolytic).- Use a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks to help in their identification.
Inconsistent experimental results. Compound Instability under Assay Conditions: The experimental conditions themselves (e.g., buffer composition, temperature, incubation time) may be causing degradation of this compound.- Evaluate the stability of this compound directly in your assay buffer and under your specific experimental conditions over the time course of the experiment.- If instability is detected, consider modifying the assay conditions (e.g., shortening incubation times, adjusting pH, lowering temperature) if possible.

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Degradation of this compound

pH Buffer System Temperature (°C) Time (hours) Remaining this compound (%)
3.00.1 M HCl602495
5.0Acetate Buffer602492
7.0Phosphate Buffer602475
9.0Borate Buffer602455

Table 2: Illustrative Forced Degradation Study Summary for this compound

Stress Condition Details Time Degradation (%) Number of Major Degradants
Acid Hydrolysis0.1 M HCl at 80°C12 h15%1
Base Hydrolysis0.1 M NaOH at 60°C4 h45%2
Oxidation3% H₂O₂ at RT24 h30%3
ThermalSolid state at 105°C48 h8%1
PhotolyticSolution exposed to UV light (254 nm)24 h25%2

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 80°C for 12 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 12 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 4 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a watch glass and heat it in a hot air oven at 105°C for 48 hours.

    • At specified time points, weigh an appropriate amount of the solid, dissolve it in the solvent, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 100 µg/mL in methanol) to direct UV light (254 nm) or in a photostability chamber for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At specified time points, withdraw an aliquot and analyze.

  • Analysis: Analyze all samples by a validated HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control.

Protocol 2: HPLC Method for Stability Testing of this compound

Objective: To provide a starting point for developing an HPLC method to separate this compound from its degradation products.

Methodology (Example Conditions):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 90% A, ramp to 10% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 220 nm and 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating".

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stock->base oxidation Oxidation (e.g., 3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 105°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Degradation %, Peak Purity) hplc->data

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_pathway Hypothetical Degradation Pathways for an Indole Alkaloid cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hν) parent This compound (Indole Alkaloid Core) hydrolysis_prod Hydrolyzed Product (e.g., Cleavage of Ester Group) parent->hydrolysis_prod Ester Hydrolysis oxidation_prod1 N-Oxide parent->oxidation_prod1 N-Oxidation oxidation_prod2 Hydroxylated Indole parent->oxidation_prod2 Ring Oxidation photo_prod Photodegradation Products (e.g., Dimerization, Ring Opening) parent->photo_prod Light Exposure

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Novel Compounds like Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support guide provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target effects during experiments with novel small molecule inhibitors, exemplified here as "Rauvoyunine B." Since novel compounds by definition have uncharacterized off-target profiles, this guide offers a framework for systematic investigation. The following questions and answers address common issues and provide detailed protocols and troubleshooting advice to ensure the generation of reliable and translatable data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when working with a new compound like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, resulting in toxicity that is unrelated to the on-target activity.[1]

  • Lack of Translatability: Promising results in preclinical models may fail in clinical settings if the efficacy is linked to off-target effects that do not translate to a whole organism or cause unacceptable side effects.[1]

Q2: I am observing a strong phenotype in my cell-based assays with this compound. How can I determine if this is a true on-target effect?

A2: A multi-pronged approach is essential to distinguish on-target from off-target effects. This typically involves a combination of biochemical, cellular, and genetic validation techniques. A logical workflow can help systematically investigate the observed phenotype.

Q3: What proactive strategies can I implement in my experimental design to minimize the potential for off-target effects of this compound?

A3: Several strategies can be employed from the outset to reduce the likelihood of off-target effects confounding your results:

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.[1]

  • Employ Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Utilize Orthogonal Approaches: Do not rely on a single assay. Validate findings using multiple experimental systems and readouts.

  • Genetic Validation: The use of genetic techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target is a powerful method for validation.[1][2] If the phenotype persists after target removal, it is likely an off-target effect.[1]

Troubleshooting Guides

Issue 1: Inconsistent results are observed when using this compound across different cell lines.

  • Possible Cause: The expression levels of the on-target protein or potential off-target proteins may vary significantly between different cell lines.[1]

  • Troubleshooting Steps:

    • Confirm Target Expression: Perform western blotting or qPCR to quantify the expression level of the intended target protein in each cell line.

    • Correlate Activity with Target Levels: Determine if there is a correlation between the potency of this compound and the expression level of its intended target across the cell line panel.

    • Consider Off-Target Expression: If no correlation is found, consider that an off-target protein, expressed at varying levels in the different cell lines, may be responsible for the inconsistent results. Proteomic profiling of the cell lines can help identify potential off-target candidates.

Issue 2: Significant cellular toxicity is observed at concentrations required for on-target engagement.

  • Possible Cause: this compound may be binding to one or more off-target proteins that are critical for cell viability.

  • Troubleshooting Steps:

    • Separate Toxicity from Efficacy: Attempt to identify a concentration window where on-target inhibition is achieved without significant cell death. A detailed concentration-response study for both on-target activity and cell viability is required.

    • Broad-Panel Screening: Perform a broad kinase or receptor binding screen to identify potential off-target interactions that could explain the toxicity.

    • Chemical Modification: If the toxic off-target is identified, medicinal chemistry efforts can be initiated to design analogs of this compound with improved selectivity.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM Screen)

Kinase TargetPercent Inhibition
Target Kinase A95%
Off-Target Kinase X85%
Off-Target Kinase Y62%
Off-Target Kinase Z15%

Table 2: Hypothetical IC50 Values for this compound

TargetIC50 (nM)
Target Kinase A50
Off-Target Kinase X850
Off-Target Kinase Y2,500

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of a compound to its target in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding.[1]

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control for a specified time.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of the target protein remaining in the supernatant by western blotting. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

Protocol 2: CRISPR-Cas9 Mediated Target Knockout for Phenotype Validation

This genetic approach provides strong evidence for on-target versus off-target effects.[1][2]

  • gRNA Design: Design and clone guide RNAs (gRNAs) specific to the gene encoding the intended target of this compound.

  • Transfection: Transfect the appropriate cell line with a Cas9 nuclease and the specific gRNAs.

  • Clonal Selection: Select and expand single-cell clones.

  • Knockout Validation: Screen the clones by western blotting and DNA sequencing to confirm the successful knockout of the target protein.

  • Phenotypic Assay: Treat the knockout cells and parental (wild-type) cells with this compound and perform the relevant phenotypic assay. If the phenotype is lost or significantly reduced in the knockout cells, it is likely an on-target effect.

Visualizations

cluster_0 Initial Observation cluster_1 Validation Steps cluster_2 Conclusion A Strong Phenotype Observed with this compound B Dose-Response Curve (Efficacy vs. Toxicity) A->B C CETSA for Target Engagement A->C D CRISPR/siRNA Target Knockdown/Out A->D E Inactive Control Compound Treatment A->E F Phenotype is On-Target B->F Clear Therapeutic Window G Phenotype is Off-Target B->G Toxicity Overlaps Efficacy C->F Target Stabilized C->G No Target Stabilization D->F Phenotype Lost D->G Phenotype Persists E->F No Phenotype E->G Phenotype Persists cluster_0 Pre-Experiment cluster_1 Experimental Design cluster_2 Validation A Computational Screening (Predict Off-Targets) B Selectivity Profiling (e.g., Kinase Panel) A->B C Use Lowest Effective Concentration B->C D Include Inactive Control Compound C->D E Orthogonal Assays D->E F Genetic Validation (CRISPR/siRNA) E->F G Cellular Thermal Shift Assay (CETSA) F->G

References

Technical Support Center: Refining "Rauvoyunine B" Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and refinement of Rauvoyunine B from Rauvolfia yunnanensis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Alkaloid Extract

Q: My initial solvent extraction is resulting in a very low yield of the crude alkaloid fraction. What are the potential causes and how can I improve the yield?

A: Low yields of crude alkaloid extracts from Rauvolfia yunnanensis can stem from several factors related to the plant material, solvent choice, and extraction technique. Here’s a systematic approach to troubleshooting:

  • Plant Material Quality:

    • Source and Age: The concentration of alkaloids can vary depending on the geographical location, season of collection, and age of the plant. It has been noted that the alkaloid content in Rauvolfia species can differ between plant parts (e.g., roots, leaves, stems).[1] Roots are often reported to have a higher concentration of certain alkaloids.[2][3]

    • Drying and Grinding: Improperly dried plant material can lead to degradation of target compounds. Ensure the plant material is thoroughly dried in a well-ventilated area away from direct sunlight. The particle size of the ground material is also crucial; a finer powder provides a larger surface area for solvent penetration, but a powder that is too fine can complicate the filtration process.

  • Solvent Selection and Polarity:

    • Solvent Choice: Polar solvents like methanol (B129727) and ethanol (B145695) are commonly used for the initial extraction of indole (B1671886) alkaloids from Rauvolfia species.[2][3] Chloroform (B151607) has also been shown to be efficient for extracting certain Rauvolfia alkaloids.[1]

    • Solvent-to-Material Ratio: An insufficient volume of solvent will result in incomplete extraction. A common starting point is a 10:1 (v/w) solvent-to-dry material ratio.

  • Extraction Method and Parameters:

    • Maceration vs. More Advanced Techniques: Simple maceration (soaking) can be effective but may require longer extraction times. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly improve efficiency by using heat and/or mechanical agitation to enhance solvent penetration and mass transfer.

    • Temperature and Time: For maceration, ensure sufficient extraction time (e.g., 24-48 hours with periodic agitation). For heat-assisted methods, be mindful of the temperature to avoid degradation of thermolabile compounds. Optimization of extraction time and temperature is crucial for maximizing yield.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Q: I am experiencing persistent emulsions at the interface during the acid-base liquid-liquid extraction step for alkaloid purification. How can I break these emulsions?

A: Emulsion formation is a common challenge in liquid-liquid extraction, especially with complex plant extracts that contain surfactant-like molecules. Here are several strategies to address this issue:

  • Mechanical and Physical Methods:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of a stable emulsion.

    • Centrifugation: If the volume is manageable, centrifuging the emulsion can help break it down by separating the layers based on density.

    • Filtration: Passing the emulsion through a bed of glass wool or a phase separator paper can sometimes help to coalesce the dispersed droplets.

  • Chemical Methods:

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous phase, which can help to break the emulsion by "salting out" the emulsifying agents.

    • Changing the pH: A slight adjustment of the pH of the aqueous layer with dilute acid or base can sometimes destabilize the emulsion.

    • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.

Issue 3: Poor Separation of this compound in Chromatographic Purification

Q: I am having difficulty separating this compound from other co-extracted alkaloids using column chromatography. What can I do to improve the resolution?

A: The complex mixture of structurally similar alkaloids in Rauvolfia extracts makes chromatographic separation challenging. Here are some approaches to enhance the separation of this compound:

  • Stationary Phase Selection:

    • Silica (B1680970) Gel vs. Alumina (B75360): Silica gel is the most common stationary phase for alkaloid separation. Basic alumina can also be effective, especially for separating basic alkaloids.

    • Reversed-Phase Chromatography: If normal-phase chromatography is not providing adequate separation, consider using a reversed-phase column (e.g., C18) with a polar mobile phase.

  • Mobile Phase Optimization:

    • Solvent System: For normal-phase chromatography, a combination of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate, methanol, or acetone) is typically used. Systematically varying the ratio of these solvents (gradient elution) is crucial for resolving complex mixtures.

    • Use of Additives: Adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase can improve the peak shape of basic alkaloids by reducing tailing on silica gel.

  • Advanced Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, HPLC offers significantly higher resolution than traditional column chromatography. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (both containing a small amount of formic acid) is a good starting point for method development.

    • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining fast centrifugal partition chromatography have been successfully used for the large-scale separation of alkaloids from Rauvolfia species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound extraction?

A1: this compound has been isolated from the aerial parts, including the leaves, of Rauvolfia yunnanensis. While roots of Rauvolfia species are a rich source of many alkaloids, the aerial parts are a confirmed source of this compound.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: Based on the extraction of similar indole alkaloids from Rauvolfia species, polar solvents such as ethanol and methanol are recommended for the initial extraction from the plant material.[2][3] Subsequent liquid-liquid partitioning using solvents like dichloromethane (B109758) or chloroform is often employed to separate the alkaloid fraction.[1]

Q3: How can I monitor the presence of this compound during the extraction and purification process?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your extraction and fractionation. Use a suitable mobile phase (e.g., a mixture of chloroform and methanol) and visualize the spots under UV light or by using a suitable staining reagent like Dragendorff's reagent, which is specific for alkaloids. For more precise quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.

Q4: What are the typical storage conditions for the crude extract and purified this compound?

A4: To prevent degradation, crude extracts and purified compounds should be stored in a cool, dark, and dry place. For long-term storage, keeping the samples at -20°C in airtight containers is advisable. Studies on other indole alkaloids from Rauvolfia have shown that they are generally stable in a chloroform extract for up to 24 hours at room temperature.

Data Presentation

Table 1: Factors Influencing the Yield and Purity of this compound Extraction and Purification

Parameter Factor Influence on Yield Influence on Purity Recommendation
Plant Material Part of the plant (leaves, stems, roots)HighModerateUse aerial parts, as they are a confirmed source of this compound.
Particle sizeHighLowGrind the dried plant material to a fine powder (e.g., 40-60 mesh).
Extraction SolventHighModerateStart with a polar solvent like ethanol or methanol for the initial extraction.
TemperatureModerateLowOptimize temperature to balance extraction efficiency and potential degradation. Room temperature for maceration, or slightly elevated for UAE/MAE.
TimeHighLowEnsure sufficient extraction time (e.g., 24-48h for maceration, shorter for assisted methods).
Purification Chromatographic MethodHighHighUse column chromatography for initial fractionation and HPLC for final purification.
Mobile Phase CompositionHighHighSystematically optimize the solvent gradient to achieve good separation.

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound

This protocol is a general guideline based on methods used for the isolation of indole alkaloids from Rauvolfia species. Optimization will be required for the specific case of this compound.

  • Preparation of Plant Material:

    • Dry the aerial parts of Rauvolfia yunnanensis at room temperature in a well-ventilated area until a constant weight is achieved.

    • Grind the dried plant material into a fine powder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude ethanol extract in 5% aqueous hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium (B1175870) hydroxide).

    • Extract the alkaline solution multiple times with dichloromethane or chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Column Chromatography:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor by TLC to identify those containing this compound.

Protocol 2: Analytical HPLC Method for this compound

This is a representative HPLC method for the analysis of indole alkaloids from Rauvolfia.

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Mandatory Visualization

experimental_workflow plant_material Dried & Powdered Rauvolfia yunnanensis extraction Solvent Extraction (e.g., 95% Ethanol) plant_material->extraction filtration_concentration Filtration & Concentration extraction->filtration_concentration crude_extract Crude Ethanol Extract filtration_concentration->crude_extract acid_base_extraction Acid-Base Liquid-Liquid Extraction crude_extract->acid_base_extraction crude_alkaloids Crude Alkaloid Fraction acid_base_extraction->crude_alkaloids column_chromatography Column Chromatography (Silica Gel) crude_alkaloids->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis hplc_purification HPLC Purification tlc_analysis->hplc_purification pure_rauvoyunine_b Pure this compound hplc_purification->pure_rauvoyunine_b

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield start Low Crude Extract Yield check_plant_material Evaluate Plant Material (Source, Age, Drying) start->check_plant_material check_solvent Optimize Solvent System (Polarity, Ratio) start->check_solvent check_method Refine Extraction Method (Time, Temp, Technique) start->check_method solution Improved Yield check_plant_material->solution check_solvent->solution check_method->solution

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Information Not Available for "Rauvoyunine B"

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

We have received a request to create a comprehensive technical support center for a compound identified as "Rauvoyunine B," including protocol modifications, troubleshooting guides, and detailed experimental data.

Following an extensive search of publicly available scientific databases and literature, we have been unable to identify any information pertaining to a compound named "this compound." Our search for its chemical structure, biological activity, mechanism of action, and any associated experimental protocols has yielded no results.

This suggests that "this compound" may be:

  • A novel or proprietary compound not yet disclosed in public research domains.

  • An internal designation for a compound that has not been made public.

  • A potential misspelling of a different compound.

Due to the complete absence of scientific data for "this compound," we are unable to fulfill the request to create a technical support center with the specified content. The development of troubleshooting guides, frequently asked questions, quantitative data tables, experimental protocols, and signaling pathway diagrams is contingent upon the availability of foundational scientific research.

We recommend verifying the name and spelling of the compound. Should a corrected name be provided, or if this is a newly emerging therapeutic agent, we would be pleased to revisit this request once information becomes publicly accessible.

We apologize for any inconvenience this may cause and remain committed to providing accurate and data-driven support to the scientific community.

Validation & Comparative

The Adrenergic Receptor Binding Face-Off: Yohimbine vs. its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Pharmacology and Drug Development

In the intricate world of adrenergic signaling, the subtle distinctions between molecular structures can lead to profound differences in pharmacological effects. This guide provides a detailed comparison of the adrenergic receptor binding profiles of yohimbine (B192690) and its stereoisomers, rauwolscine (B89727) (also known as α-yohimbine) and corynanthine (B1669447). While all three are indole (B1671886) alkaloids derived from the same plant genera, their varied affinities for α1 and α2-adrenergic receptors dictate their unique physiological responses, ranging from stimulant to depressant and antihypertensive actions.[1]

This document serves as a technical resource for researchers and drug development professionals, offering a side-by-side analysis of their binding affinities, the experimental methods used to determine these properties, and the downstream signaling pathways they modulate.

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki and pA2) of yohimbine, rauwolscine, and corynanthine for various adrenergic receptor subtypes. Lower Ki values indicate a higher binding affinity.[2]

Compoundα1-Adrenoceptorα2-Adrenoceptorα2A-Adrenoceptor (Ki, nM)α2B-Adrenoceptor (Ki, nM)α2C-Adrenoceptor (Ki, nM)Reference
Yohimbine pA2: 5-7pA2: 7-9~3.0 (pKi 8.52)~10.0 (pKi 8.00)~0.67 (pKi 9.17)[2][3]
Rauwolscine pA2: 5-7pA2: 7.5-8.51.810.96Not Reported[3]
Corynanthine pA2: 6.5-7.4pA2: 4-6Not ReportedNot ReportedNot Reported[3]

Key Observations from the Data:

  • Yohimbine and Rauwolscine as Potent α2-Antagonists: Both yohimbine and rauwolscine demonstrate high affinity for α2-adrenergic receptors.[3] Yohimbine exhibits a particularly high affinity for the α2C subtype.

  • Corynanthine's α1-Selectivity: In stark contrast, corynanthine shows a clear preference for α1-adrenergic receptors, with significantly lower affinity for α2-receptors.[1][3] This selectivity underpins its distinct pharmacological profile as an antihypertensive agent.[1]

  • Stereoisomerism Dictates Selectivity: The differential receptor selectivity among these stereoisomers highlights the critical role of three-dimensional molecular structure in receptor binding and functional activity.

Experimental Protocols: Unveiling Binding Affinities

The quantitative data presented in this guide are primarily derived from radioligand competition binding assays. This technique is a cornerstone of pharmacological research for determining the binding affinity of unlabeled compounds.

Representative Radioligand Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., Rauvoyunine B, yohimbine) for a specific adrenergic receptor subtype.

Materials:

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]prazosin for α1-receptors, [3H]rauwolscine or [3H]yohimbine for α2-receptors).[1][4]

  • Receptor Source: Cell membranes prepared from tissues or cell lines endogenously expressing or engineered to overexpress the adrenergic receptor subtype of interest.[5]

  • Test Compound: The unlabeled compound for which the binding affinity is to be determined.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand to saturate all specific binding sites.

  • Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for receptor binding.

  • Filtration Apparatus: A system to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound ligand.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Bound Radioactivity using Scintillation Counting filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis

A generalized workflow for a competitive radioligand binding assay.

Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways: The Aftermath of Receptor Binding

The binding of an antagonist like yohimbine or its stereoisomers to an adrenergic receptor blocks the downstream signaling cascade typically initiated by endogenous agonists like norepinephrine (B1679862) and epinephrine.

α2-Adrenergic Receptor Signaling and Antagonism

α2-adrenergic receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[2][5] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Antagonists, by blocking agonist binding, prevent this inhibitory effect, thereby maintaining or increasing cAMP levels.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular receptor α2-Adrenergic Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts agonist Agonist (e.g., Norepinephrine) agonist->receptor Binds antagonist Antagonist (e.g., Yohimbine) antagonist->receptor Blocks atp ATP atp->ac

Canonical Gi-coupled signaling pathway for α2-adrenergic receptors and the mechanism of antagonism.

References

A Comparative Guide to the Mechanisms of Action: Rauvoyunine B vs. Reserpine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often encounter a diverse array of natural compounds with potential therapeutic applications. Among these, alkaloids from the Rauwolfia species have a long history in medicine. This guide provides a detailed, evidence-based comparison of the mechanisms of action of two such alkaloids: the well-characterized reserpine (B192253) and the lesser-known Rauvoyunine B.

While extensive experimental data is available for reserpine, elucidating its molecular interactions and physiological effects, this compound remains a comparatively enigmatic compound. Current scientific literature lacks specific data on its mechanism of action, molecular targets, and quantitative pharmacological parameters. Consequently, a direct, data-driven comparison with reserpine is not feasible at this time.

This guide will, therefore, present a comprehensive overview of the established mechanism of action for reserpine, providing a framework for the kind of experimental data necessary to characterize novel compounds like this compound.

Reserpine: A Well-Established VMAT2 Inhibitor

Reserpine, a prominent indole (B1671886) alkaloid isolated from the roots of Rauwolfia serpentina, has been extensively studied for its antihypertensive and antipsychotic properties.[1][2] Its primary mechanism of action is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[3]

VMAT2 is a crucial protein located on the membrane of synaptic vesicles in neurons.[3] Its function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into the vesicles for storage and subsequent release into the synapse.

Molecular Mechanism of Reserpine

Reserpine binds with high affinity to VMAT2, effectively blocking its transport function.[3][4] This inhibition prevents the sequestration of monoamines into synaptic vesicles. The monoamines that remain in the cytoplasm are then vulnerable to degradation by enzymes like monoamine oxidase (MAO).[4] This leads to a significant depletion of monoamine stores in nerve terminals, resulting in reduced neurotransmission.[3][4] The antihypertensive effects of reserpine are largely attributed to the depletion of catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings.[3]

dot

Reserpine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_vesicle cluster_synapse Synaptic Cleft Cytoplasm Cytoplasm Vesicle Synaptic Vesicle Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis VMAT2 VMAT2 Monoamines_Vesicle Monoamines (DA, NE, 5-HT) Monoamines_Cytoplasm Monoamines (DA, NE, 5-HT) Monoamines_Cytoplasm->VMAT2 Transport (Blocked) MAO MAO Monoamines_Cytoplasm->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition Reduced_Release Reduced Neurotransmitter Release

Figure 1: Mechanism of action of reserpine. Reserpine irreversibly inhibits VMAT2, preventing monoamine uptake into vesicles and leading to their degradation by MAO.

Quantitative Data on Reserpine's Activity

The following table summarizes key quantitative parameters related to reserpine's interaction with its molecular target.

ParameterValueSpeciesAssay MethodReference
Binding Affinity (Ki) Sub-nanomolarRatRadioligand Binding Assay[5]
IC50 (Dopamine Uptake) 8 x 10⁻⁹ MRatSynaptosome Uptake Assay[6]
Experimental Protocols

Radioligand Binding Assay for VMAT2

This assay is used to determine the binding affinity of a compound for VMAT2.

  • Preparation of Vesicles: Synaptic vesicles are isolated from rat brain tissue by differential centrifugation and sucrose (B13894) density gradient centrifugation.

  • Incubation: Isolated vesicles are incubated with a radiolabeled ligand that binds to VMAT2 (e.g., [³H]dihydrotetrabenazine) and varying concentrations of the unlabeled test compound (reserpine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

dot

Binding_Assay_Workflow start Start: Isolate Synaptic Vesicles incubation Incubate Vesicles with [³H]Ligand and Reserpine start->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis end End: Determine Binding Affinity analysis->end

Figure 2: Workflow for a radioligand binding assay. This diagram outlines the key steps to determine the binding affinity of a compound to its target receptor.

Synaptosome Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of neurotransmitters into nerve terminals.

  • Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from brain tissue (e.g., rat striatum) by homogenization and centrifugation.

  • Pre-incubation: Synaptosomes are pre-incubated with the test compound (reserpine) at various concentrations.

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.

  • Uptake Termination: After a specific incubation time, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

This compound: An Uncharacterized Alkaloid

In stark contrast to reserpine, there is a significant lack of publicly available scientific data on the mechanism of action of this compound. While it is identified as an alkaloid present in Rauwolfia species, comprehensive pharmacological studies appear to be absent from the scientific literature. To characterize this compound and enable a meaningful comparison with reserpine, the following experimental data would be required:

  • Molecular Target Identification: Determining the specific protein(s) that this compound interacts with.

  • Binding Affinity: Quantifying the binding affinity (Ki) of this compound to its molecular target(s).

  • Functional Activity: Assessing the functional consequences of this binding (e.g., inhibition or activation of the target).

  • Effects on Neurotransmitter Systems: Measuring the impact of this compound on the uptake, release, and metabolism of various neurotransmitters.

  • In Vivo Studies: Evaluating the physiological and behavioral effects of this compound in animal models.

Conclusion

Reserpine's mechanism of action as an irreversible VMAT2 inhibitor is well-documented and supported by extensive experimental data. This inhibition leads to the depletion of monoamine neurotransmitters, which underlies its therapeutic and adverse effects.

This compound, on the other hand, remains a pharmacologically uncharacterized compound. While it is structurally related to other Rauwolfia alkaloids, its specific mechanism of action cannot be presumed. A comprehensive investigation using standard pharmacological assays is necessary to elucidate its molecular targets and physiological effects. Without such data, any comparison to reserpine would be purely speculative. This guide highlights the importance of rigorous, data-driven analysis in the characterization of novel therapeutic agents and underscores the current knowledge gap regarding this compound.

References

A Comparative Analysis of the Therapeutic Potential of Ajmalicine and Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological profiles of the indole (B1671886) alkaloids ajmalicine (B1678821) and Rauvoyunine B reveals a stark contrast in their documented therapeutic applications. Ajmalicine is a well-characterized compound with established antihypertensive effects and emerging neuroprotective potential. In contrast, this compound is a more recently isolated alkaloid with preliminary data suggesting cytotoxic activity against cancer cell lines, though extensive pharmacological data remains scarce.

This guide provides a detailed comparison of the current scientific understanding of ajmalicine and this compound, focusing on their mechanisms of action, therapeutic applications, and available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.

Overview of Compounds

Ajmalicine , also known as raubasine, is a prominent monoterpenoid indole alkaloid primarily isolated from plants of the Rauwolfia and Catharanthus genera. It has a long history of use in traditional medicine and has been pharmacologically validated as an antihypertensive agent.[1]

This compound is a picraline-type indole alkaloid that was first isolated from the aerial parts of Rauvolfia yunnanensis in 2011.[2] Its discovery is more recent, and as such, its pharmacological properties are not as extensively studied as those of ajmalicine.

Therapeutic Potential and Mechanism of Action

Ajmalicine: A Dual-Acting Agent for Hypertension and Neuroprotection

The primary therapeutic application of ajmalicine is in the management of hypertension.[3][4] Its mechanism of action is well-established as a selective antagonist of α1-adrenergic receptors.[5][6] By blocking these receptors on vascular smooth muscle, ajmalicine prevents vasoconstriction induced by catecholamines like norepinephrine, leading to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[1]

More recently, research has uncovered the neuroprotective potential of ajmalicine, particularly in the context of Alzheimer's disease.[7] Studies have shown that ajmalicine can exhibit multi-target effects, including the inhibition of enzymes implicated in the progression of Alzheimer's, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), and monoamine oxidase-B (MAO-B).[7][8] Furthermore, ajmalicine has demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) fibrils, a key pathological hallmark of Alzheimer's disease.[7] It has also shown neuroprotective effects against Aβ42 and hydrogen peroxide-induced toxicity in cell cultures.

This compound: An Emerging Candidate in Oncology

The therapeutic potential of this compound, based on currently available literature, appears to be in the field of oncology. The initial study that isolated this compound and its congener, Rauvoyunine C, reported that both compounds were evaluated for their in vitro cytotoxicity against five human tumor cell lines: HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).[2]

Quantitative Data Comparison

Due to the limited publicly available data for this compound, a direct quantitative comparison of therapeutic efficacy is challenging. The following table summarizes the available quantitative data for ajmalicine.

ParameterCompoundValueTarget/AssayReference
Binding Affinity (Ki) Ajmalicine3.30 nMCYP2D6[3]
IC50 Ajmalicine72.3 µMNicotinic acetylcholine (B1216132) receptors
IC50 (AChE) Ajmalicine> 50 µMAcetylcholinesterase Inhibition[8]
IC50 (BuChE) Ajmalicine> 50 µMButyrylcholinesterase Inhibition[8]
BACE-1 Inhibition Ajmalicine69% at 50 µMBACE-1 Enzyme Activity[7]
Aβ42 Anti-aggregation Ajmalicine56%Amyloid-β Aggregation Inhibition[7][8]
Neuroprotection Ajmalicine89% cell viability at 40 µMAgainst H₂O₂ induced toxicity in PC12 cells

No quantitative cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines is publicly available at the time of this publication.

Experimental Protocols

Ajmalicine: α1-Adrenergic Receptor Binding Assay (Hypothetical Protocol)

A detailed experimental protocol for α1-adrenergic receptor binding assays with ajmalicine is not explicitly provided in the reviewed literature. However, a general protocol would likely involve the following steps:

  • Membrane Preparation: Isolation of cell membranes expressing α1-adrenergic receptors from a suitable source (e.g., rat brain cortex or a cell line overexpressing the receptor).

  • Radioligand Binding: Incubation of the membranes with a specific radioligand for the α1-adrenergic receptor (e.g., [³H]prazosin) in the presence and absence of varying concentrations of ajmalicine.

  • Separation: Separation of bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determination of the inhibition constant (Ki) of ajmalicine by analyzing the displacement of the radioligand.

This compound: In Vitro Cytotoxicity Assay (MTT Assay)

The study by Gao et al. (2011) evaluated the cytotoxicity of this compound.[2] While the detailed protocol was not in the accessible abstracts, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used for this purpose and would likely involve:

  • Cell Seeding: Plating of the human tumor cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) in 96-well plates and allowing them to adhere overnight.

  • Compound Treatment: Addition of various concentrations of this compound to the wells and incubation for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Addition of MTT solution to each well and incubation to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measuring the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Determining the concentration of this compound that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

Ajmalicine's Antagonism of the α1-Adrenergic Signaling Pathway

Ajmalicine exerts its antihypertensive effect by blocking the α1-adrenergic signaling cascade. This pathway is crucial for maintaining vascular tone. The diagram below illustrates how ajmalicine intervenes in this pathway.

Ajmalicine_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Vasoconstriction Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Blocks Cytotoxicity_Workflow start Start cell_culture Culture Human Cancer Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with this compound (Varying Concentrations) seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC50 Values readout->analysis end End analysis->end

References

Comparative Analysis of Rauvoyunine B and Its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of Rauvoyunine B and its stereoisomers is currently not feasible due to the limited availability of scientific literature and experimental data. While the chemical structure of this compound, a picraline-type indole (B1671886) alkaloid, has been identified, publicly accessible research detailing its distinct stereoisomers and their differential biological activities is scarce.

This guide aims to provide a framework for the future comparative analysis of this compound and its stereoisomers, outlining the necessary experimental data and protocols required for a thorough evaluation. As research on this compound progresses, this document can serve as a template for presenting and interpreting new findings.

Physicochemical Properties

A fundamental step in comparing stereoisomers is the characterization of their physicochemical properties. This data is crucial for understanding their behavior in biological systems.

PropertyThis compoundStereoisomer 1Stereoisomer 2Stereoisomer 'n'
Molecular Formula C₂₃H₂₆N₂O₆---
Molecular Weight 426.46 g/mol ---
CAS Number 1414883-82-1---
Melting Point ----
Solubility ----
Optical Rotation ----

Table 1: Physicochemical Properties of this compound and Its Potential Stereoisomers. Data for stereoisomers is hypothetical and would need to be determined experimentally.

Comparative Biological Activity

The primary focus of a comparative analysis lies in the differential biological effects of stereoisomers. Key areas of investigation would include, but are not limited to, receptor binding affinity, enzyme inhibition, and cellular pathway modulation.

Biological TargetThis compoundStereoisomer 1Stereoisomer 2Stereoisomer 'n'
Receptor X (Ki) ----
Enzyme Y (IC₅₀) ----
Cell Line Z (EC₅₀) ----

Table 2: Comparative Biological Activity of this compound and Its Potential Stereoisomers. This table should be populated with quantitative data from binding assays, enzyme kinetics, and cell-based functional assays.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the validation and comparison of findings across different studies. The following outlines the types of protocols that would be essential.

Stereoisomer Synthesis and Separation

A critical prerequisite is the stereoselective synthesis or chiral separation of the individual stereoisomers of this compound.

Workflow for Stereoisomer Isolation:

G start Racemic Mixture of this compound chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) start->chiral_hplc isomer1 Isolate Stereoisomer 1 chiral_hplc->isomer1 isomer2 Isolate Stereoisomer 2 chiral_hplc->isomer2 isomer_n Isolate Stereoisomer 'n' chiral_hplc->isomer_n characterization Structural Characterization (NMR, Mass Spec, X-ray Crystallography) isomer1->characterization isomer2->characterization isomer_n->characterization

Caption: Workflow for the separation and characterization of this compound stereoisomers.

Receptor Binding Assays

To determine the affinity of each stereoisomer for a specific biological target, competitive binding assays are commonly employed.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Isolate cell membranes expressing the target receptor.

  • Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound or its stereoisomers).

  • Separation: Separate bound from unbound radioligand via rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a stereoisomer acts as an agonist, antagonist, or inverse agonist at a particular receptor or modulates a specific signaling pathway.

Signaling Pathway Analysis Workflow:

G cell_treatment Treat cells with this compound stereoisomer cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis and Pathway Mapping western_blot->data_analysis

Caption: Workflow for investigating the impact of this compound stereoisomers on cellular signaling pathways.

Future Directions

The field of natural product chemistry and pharmacology would greatly benefit from further investigation into this compound and its stereoisomers. The following steps are recommended:

  • Total Synthesis: Development of a stereocontrolled total synthesis of this compound to enable access to all possible stereoisomers.

  • Pharmacological Screening: A broad pharmacological screening of the individual stereoisomers to identify their primary biological targets.

  • In Vivo Studies: Following in vitro characterization, in vivo studies in animal models would be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising stereoisomers.

As research progresses and data becomes available, this guide can be populated to provide a robust and objective comparison of this compound and its stereoisomers for the scientific community.

Navigating the Null Result: A Guide to Validating the Biological Target of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents from natural sources is often met with the challenge of identifying and validating their biological targets. This guide addresses a common scenario in early-stage drug discovery: the investigation of a novel compound that exhibits no significant activity in initial screenings. We use Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from Rauvolfia yunnanensis, as a case study to illustrate a systematic approach to target validation in the face of a null result.

Initial Biological Screening: Cytotoxicity Profiling of this compound

This compound, along with its structural analog Rauvoyunine C, was subjected to a primary in vitro cytotoxicity screening to assess its potential as an anticancer agent. The screening was performed against a panel of five human cancer cell lines representing different cancer types.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, providing an estimate of cell viability.

Methodology:

  • Cell Culture: Human myeloid leukemia (HL-60), hepatocellular carcinoma (SMMC-7721), lung cancer (A-549), breast cancer (MCF-7), and colon cancer (SW-480) cell lines were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The culture medium was then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • After a 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was subsequently removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, was calculated using the Reed and Muench method.

Results: Lack of Significant Cytotoxicity

The initial cytotoxicity screening revealed that this compound did not exhibit significant activity against the tested human cancer cell lines.

CompoundHL-60 (Leukemia) IC₅₀ (µM)SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SW-480 (Colon Cancer) IC₅₀ (µM)
This compound> 40> 40> 40> 40> 40
Rauvoyunine C> 40> 40> 40> 40> 40

Interpreting the Null Result: A Path Forward

A lack of activity in a primary screen does not necessarily signify the end of the road for a compound. It is a critical data point that guides the subsequent steps in the target validation process. The following workflow outlines a logical progression for further investigation.

G cluster_hypotheses A Initial Screening: This compound shows no cytotoxicity (IC50 > 40 µM) B Hypothesis Generation: Potential reasons for inactivity A->B Analyze results H1 Compound is truly inactive against these cell lines B->H1 H2 Assay limitations (e.g., solubility, stability) B->H2 H3 Target not expressed in tested cell lines B->H3 H4 Compound requires metabolic activation B->H4 H5 Activity is non-cytotoxic (e.g., anti-inflammatory, neuroprotective) B->H5 C Alternative Screening Strategies D Target Identification & Validation C->D If activity is observed E Inactive Compound C->E If still inactive F SAR Studies D->F Validate target H1->E H2->C Re-evaluate with improved assays H3->C Broader cell line panel H4->C In vivo or metabolically competent assays H5->C Phenotypic or target-based screens

Figure 1. Logical workflow for investigating a compound with no initial activity.

Alternative Approaches to Uncover Biological Activity

Given the inactivity of this compound in the initial cytotoxicity screen, a broader and more nuanced approach is warranted to explore its potential biological functions.

Expanded Cell Line Screening

The absence of cytotoxicity in five cell lines does not preclude activity in others. Expanding the screening panel to include a more diverse set of cancer cell lines, as well as non-cancerous cell lines, could reveal a more specific activity profile.

Phenotypic Screening

Instead of focusing solely on cell death, phenotypic screening can uncover more subtle cellular effects. High-content imaging and analysis can be employed to assess changes in cell morphology, organelle function, or the expression and localization of specific proteins.

Target-Based Screening

If there is prior knowledge about the bioactivity of related compounds (e.g., other picraline-type alkaloids), target-based assays can be a more direct approach. This could involve screening this compound against a panel of kinases, proteases, or other enzymes known to be involved in disease pathways.

In Silico Target Prediction

Computational methods can be used to predict potential biological targets of this compound based on its chemical structure. Docking simulations can be performed against a library of protein structures to identify potential binding partners.

Comparison with an Active Analog: A Hypothetical Scenario

To illustrate how a comparison guide would be structured if an active analog were identified, let us consider a hypothetical scenario where "Analog X," a structurally similar picraline (B586500) alkaloid, exhibits potent cytotoxicity against the same cell lines.

Hypothetical Cytotoxicity Data
CompoundHL-60 (Leukemia) IC₅₀ (µM)SMMC-7721 (Hepatocellular Carcinoma) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)SW-480 (Colon Cancer) IC₅₀ (µM)
This compound> 40> 40> 40> 40> 40
Analog X 0.5 1.2 2.5 0.8 3.1
Hypothetical Target Validation Workflow for Analog X

If Analog X showed activity, the next steps would involve identifying and validating its biological target.

G cluster_target_id cluster_target_val A Analog X shows cytotoxicity B Target Identification A->B T1 Affinity Chromatography B->T1 T2 Yeast Two-Hybrid B->T2 T3 Expression Profiling B->T3 C Target Validation V1 siRNA/shRNA knockdown C->V1 V2 CRISPR/Cas9 knockout C->V2 V3 Overexpression studies C->V3 D Mechanism of Action Studies T1->C T2->C T3->C V1->D V2->D V3->D

Figure 2. Hypothetical workflow for target validation of an active compound.

Conclusion

The initial finding that this compound lacks significant cytotoxic activity against a panel of five human cancer cell lines is not a terminal result, but rather a starting point for a more in-depth investigation. By systematically exploring alternative biological activities and employing a range of screening technologies, the true therapeutic potential of this compound may yet be uncovered. This guide provides a framework for researchers to navigate the complexities of natural product drug discovery, particularly when confronted with an initial null result. The journey of a compound from discovery to a validated therapeutic agent is often non-linear, and the ability to adapt and explore alternative hypotheses is paramount to success.

Cross-Validation of Rauvoyunine B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported bioactivities of Rauvoyunine B and related indole (B1671886) alkaloids. While specific quantitative bioactivity data for this compound remains limited in publicly accessible literature, this document summarizes the known immunosuppressive activities of co-isolated compounds from Rauvolfia yunnanensis and the cytotoxic profiles of structurally related alkaloids. Detailed experimental protocols for key bioactivity assays are provided to facilitate cross-validation and further research.

Comparative Bioactivity Data

Immunosuppressive Activity of Alkaloids from Rauvolfia yunnanensis

A study investigating the immunosuppressive potential of compounds from Rauvolfia yunnanensis reported the following inhibitory concentrations (IC50) for T-cell proliferation. Although this compound was isolated in this study, its specific data was not detailed in the report[1][2][3][4].

CompoundAlkaloid TypeBioactivityIC50 (µM)
11-hydroxyburnamineMonoterpenoid IndoleT-cell Proliferation5.9
ReserpineIndole AlkaloidT-cell Proliferation5.0
This compound Picraline-type Indole T-cell Proliferation Data not reported
Cytotoxic Activity of Related Indole Alkaloids

To provide a broader context for the potential bioactivity of this compound, the following table summarizes the cytotoxic activities of other macroline-akuammiline bisindole alkaloids, which share structural similarities. These compounds have demonstrated significant growth inhibitory effects across a range of human cancer cell lines[5][6].

CompoundAlkaloid TypeCell LineCancer TypeIC50 (µM)
Bisindole Alkaloid 7Macroline-Akuammiline BisindoleKBOral Epidermoid Carcinoma0.3 - 8.3
KB-VINVincristine-resistant KB
PC-3Prostate Cancer
LNCaPProstate Cancer
MCF7Breast Cancer
MDA-MB-231Breast Cancer
HT-29Colon Cancer
HCT 116Colon Cancer
A549Lung Cancer
Bisindole Alkaloid 8Macroline-Akuammiline Bisindole(Same as above)(Same as above)0.3 - 8.3

Experimental Protocols

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines a common method for assessing the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation.

Objective: To determine the concentration at which a compound inhibits 50% of T-cell proliferation (IC50).

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Test compound (e.g., this compound)

  • Flow cytometer

Procedure:

  • Cell Labeling:

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Resuspend PBMCs in pre-warmed PBS at a concentration of 1x10^6 cells/mL.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Resuspend the CFSE-labeled cells in complete medium.

    • Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.

    • Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cyclosporin A).

    • Stimulate the cells with a mitogen such as PHA (5 µg/mL) or anti-CD3/CD28 beads.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

    • Analyze the data by gating on the lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cell generations.

    • Calculate the percentage of proliferating cells for each compound concentration and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Solubilization:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathway of Indole Alkaloid-Induced Apoptosis

Indole alkaloids can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the modulation of the MAPK/ERK and PI3K/Akt pathways, leading to the activation of caspases and ultimately, programmed cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras IndoleAlkaloid Indole Alkaloid (e.g., this compound) IndoleAlkaloid->PI3K Raf Raf IndoleAlkaloid->Raf Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c Bax->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway of indole alkaloid-induced apoptosis.

Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram illustrates the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add serial dilutions of test compound incubate1->add_compound incubate2 Incubate 24-72h (Treatment) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 add_solvent Add solubilization solvent incubate3->add_solvent read_plate Measure absorbance at 570 nm add_solvent->read_plate analyze Calculate % viability and IC50 read_plate->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

References

"Rauvoyunine B" efficacy compared to synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding "Rauvoyunine B" is not available in the public domain, preventing a comparative analysis of its efficacy against synthetic analogs.

Extensive searches for the biological activities, mechanism of action, and synthetic analogs of a compound named "this compound" have yielded no specific results. This suggests that the name may be spelled incorrectly or the compound is not a subject of widely available scientific literature.

Therefore, the requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time due to the absence of foundational information on "this compound."

Researchers, scientists, and drug development professionals interested in the comparative efficacy of natural products and their synthetic derivatives are encouraged to investigate other well-documented compounds where a body of literature exists to support such a detailed analysis.

A Comparative Guide to the Purity and Identity Confirmation of Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the purity and identity of Rauvoyunine B, a picraline-type alkaloid. Detailed experimental protocols for quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, alongside a comparative analysis with Reserpine, a well-characterized Rauwolfia alkaloid alternative. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Data Presentation: Purity and Identity Comparison

The following table summarizes the key analytical parameters for this compound and a common alternative, Reserpine. This data is compiled from typical certificates of analysis and established analytical methods.

ParameterThis compoundReserpine (Alternative)Method of Analysis
Purity (Typical) ≥98%≥98%qNMR, LC-MS
Molecular Formula C₂₃H₂₆N₂O₆C₃₃H₄₀N₂O₉Mass Spectrometry
Monoisotopic Mass 426.1791 g/mol 608.2734 g/mol High-Resolution MS
Key ¹H-NMR Signal Specific signals in the aromatic and aliphatic regions characteristic of the picraline (B586500) scaffold.Distinct signals corresponding to its unique indole (B1671886) alkaloid structure.¹H-NMR Spectroscopy
LC Retention Time Dependent on specific method conditions.Dependent on specific method conditions.Reverse-Phase HPLC/UHPLC
Primary MS Fragments Characteristic fragmentation pattern aiding in structural confirmation.Well-documented fragmentation pattern used for identification.[1]Tandem Mass Spectrometry (MS/MS)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the analysis and a hypothetical signaling pathway for research context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_qnmr qNMR Analysis cluster_lcms LC-MS Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Deuterated Solvent (qNMR) or Mobile Phase (LC-MS) Weighing->Dissolution Internal_Standard Addition of Internal Standard (qNMR) Dissolution->Internal_Standard for qNMR LC_Separation Chromatographic Separation Dissolution->LC_Separation for LC-MS qNMR_Acquisition ¹H-NMR Data Acquisition Internal_Standard->qNMR_Acquisition qNMR_Processing Data Processing and Integration qNMR_Acquisition->qNMR_Processing Purity_Calculation Purity Calculation qNMR_Processing->Purity_Calculation Final_Report Final Purity and Identity Report Purity_Calculation->Final_Report MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS for Structural Confirmation (MS/MS) MS_Detection->MSMS_Fragmentation Identity_Confirmation Identity Confirmation MSMS_Fragmentation->Identity_Confirmation Identity_Confirmation->Final_Report

Caption: Experimental workflow for purity and identity confirmation.

signaling_pathway Rauvoyunine_B This compound Receptor Target Receptor/Protein Rauvoyunine_B->Receptor Binds to Downstream_Kinase Downstream Kinase Cascade Receptor->Downstream_Kinase Activates/Inhibits Transcription_Factor Transcription Factor Activation Downstream_Kinase->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Transcription_Factor->Cellular_Response Regulates Gene Expression

References

Unraveling the Cytotoxic Potential of Picraline Alkaloids: A Comparative Guide to Rauvoyunine B and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Rauvoyunine B and related picraline-type indole (B1671886) alkaloids concerning their cytotoxic effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive overview of this class of natural products.

This compound, a picraline-type indole alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, has been a subject of interest in natural product chemistry. However, its potential as a cytotoxic agent appears limited based on initial screenings. This guide delves into the available data for this compound and contrasts it with other structurally related alkaloids that have demonstrated cytotoxic activity, aiming to shed light on the structural features governing this biological effect.

Comparative Cytotoxicity of Picraline (B586500) Alkaloids

Initial in vitro cytotoxicity screening of this compound and its co-isolated analog, Rauvoyunine C, was conducted against a panel of five human cancer cell lines. The results, however, indicated a lack of significant activity. In contrast, other picraline and related akuammiline-type alkaloids have shown pronounced cytotoxic effects, suggesting that subtle structural variations within this chemical scaffold can dramatically influence their biological activity.

CompoundCell LineIC50 (µM)Source OrganismReference
This compound HL-60 (Leukemia)> 40Rauvolfia yunnanensis[1]
SMMC-7721 (Hepatoma)> 40[1]
A-549 (Lung Carcinoma)> 40[1]
MCF-7 (Breast Cancer)> 40[1]
SW480 (Colon Cancer)> 40[1]
Rauvoyunine C HL-60 (Leukemia)> 40Rauvolfia yunnanensis[1]
SMMC-7721 (Hepatoma)> 40[1]
A-549 (Lung Carcinoma)> 40[1]
MCF-7 (Breast Cancer)> 40[1]
SW480 (Colon Cancer)> 40[1]
Echitamine VariousPromisingAlstonia scholaris[2]
Angustilongines E-K KB, PC-3, LNCaP, MCF7, etc.0.02 - 9.0Alstonia penangiana[3]
Macroline-akuammiline bisindoles KB, PC-3, LNCaP, MCF7, etc.0.3 - 8.3Alstonia penangiana[4]

Structure-Activity Relationship (SAR) Insights

The lack of cytotoxicity in this compound and C (IC50 > 40 µM) when compared to other potent cytotoxic alkaloids like angustilongines (IC50 = 0.02 - 9.0 µM) highlights the critical role of specific structural motifs for inducing cell death. While a comprehensive SAR study on the cytotoxicity of picraline alkaloids is not yet extensively documented, preliminary observations suggest a few key points:

  • Dimeric Structures: The potent cytotoxicity of bisindole alkaloids, such as those from Alstonia penangiana, suggests that dimerization may be a crucial factor for enhancing anticancer activity.[3][4] The monomeric nature of this compound and C could contribute to their inactivity.

  • Substitution Patterns: The specific substitutions on the indole nucleus and the polycyclic ring system are likely to influence the molecule's interaction with biological targets. The nature and position of functional groups can affect lipophilicity, hydrogen bonding capacity, and overall conformation, all of which are critical for binding to target proteins or nucleic acids.

  • Stereochemistry: The complex stereochemistry of these alkaloids is also expected to play a significant role in their biological activity. Changes in the spatial arrangement of substituents can lead to drastic differences in binding affinity and efficacy.

Further synthetic and SAR studies are warranted to elucidate the precise structural requirements for cytotoxicity within the picraline and related alkaloid families. This knowledge would be invaluable for the design of novel and potent anticancer agents based on this natural product scaffold.

Experimental Protocols

The evaluation of cytotoxicity for this compound and C was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

  • Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW480) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and C) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Visualizing the Research Workflow

The process of identifying and evaluating the cytotoxic potential of natural products like this compound follows a structured workflow, from isolation to biological testing.

experimental_workflow cluster_extraction Isolation & Characterization cluster_bioassay Biological Evaluation cluster_sar Comparative Analysis plant_material Rauvolfia yunnanensis (Aerial Parts) extraction Methanol Extraction plant_material->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica gel, Sephadex) partition->chromatography isolation Isolation of This compound & C chromatography->isolation elucidation Structure Elucidation (NMR, MS) isolation->elucidation mtt_assay MTT Cytotoxicity Assay elucidation->mtt_assay cell_culture Human Cancer Cell Lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis comparison Comparison with Other Cytotoxic Alkaloids sar_analysis->comparison

Workflow for the isolation and cytotoxic evaluation of this compound.

The following diagram illustrates the logical relationship in the preliminary SAR analysis of picraline-type alkaloids based on the available data.

sar_logic cluster_structure Structural Features cluster_activity Cytotoxic Activity monomeric Monomeric Scaffold (e.g., this compound) inactive Inactive / Low Activity (IC50 > 40 µM) monomeric->inactive dimeric Dimeric (Bisindole) Scaffold (e.g., Angustilongines) active Potent Activity (IC50 < 10 µM) dimeric->active

Preliminary SAR of picraline-type alkaloids and cytotoxicity.

References

Peer Review of Rauvoyunine B: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kunming, China - Researchers investigating Rauvoyunine B, a picraline-type indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia yunnanensis, have concluded their initial cytotoxic screenings. This guide provides a peer-reviewed comparison of these findings, placing them in the context of existing cancer research and offering detailed experimental data for researchers, scientists, and drug development professionals.

Executive Summary

This compound, along with its counterpart Rauvoyunine C, was evaluated for its in vitro cytotoxicity against a panel of five human tumor cell lines. The study, conducted by Gao et al., revealed that this compound did not exhibit significant cytotoxic activity against any of the tested cell lines, with IC50 values reported to be greater than 40 μM.[1] This finding, while indicating a lack of potent anticancer efficacy in this specific assay, contributes valuable information to the growing body of research on indole alkaloids derived from the Rauvolfia genus. For context, this guide contrasts the performance of this compound with Doxorubicin, a standard chemotherapeutic agent, and other related natural compounds.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound in comparison to the well-established anticancer drug Doxorubicin. The data is presented for the five human cancer cell lines against which this compound was tested.

CompoundHL-60 (Leukemia) IC50 (µM)SMMC-7721 (Hepatocellular Carcinoma) IC50 (µM)A-549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SW-480 (Colon Cancer) IC50 (µM)
This compound > 40[1]> 40[1]> 40[1]> 40[1]> 40[1]
Doxorubicin Not ReportedNot Reported> 20[2][3]2.50[2][3]Not Reported

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Discussion of Findings

The high IC50 value (> 40 μM) of this compound across all five tested cell lines suggests that it is largely inactive as a cytotoxic agent under the conditions of the MTT assay. This is in contrast to Doxorubicin, which demonstrates significant cytotoxicity, particularly against the MCF-7 breast cancer cell line.[2][3] It is noteworthy that other studies on indole alkaloids from Rauvolfia species have also reported a lack of cytotoxic activity against the same panel of cell lines, suggesting this may be a common characteristic for certain compounds from this genus.

Experimental Protocols

The cytotoxicity of this compound was determined using the MTT [3-(4, 5-dimethylthiazol-2-yl)-2, 5-diphenyltetrazolium bromide] method.

Cell Lines Used:
  • Human Myeloid Leukemia (HL-60)

  • Hepatocellular Carcinoma (SMMC-7721)

  • Lung Cancer (A-549)

  • Breast Cancer (MCF-7)

  • Colon Cancer (SW-480)

General MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

  • MTT Addition: Following incubation, the MTT reagent is added to each well.

  • Formazan (B1609692) Crystal Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is calculated from the dose-response curve.

Visualizing the Research Workflow

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Testing cluster_cell_culture Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Seeding of 5 Human Cancer Cell Lines incubation1 24h Incubation (Adhesion) cell_lines->incubation1 add_compounds Addition of this compound & Control (Doxorubicin) incubation1->add_compounds incubation2 48-72h Incubation add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt formazan Formazan Crystal Formation (4h) add_mtt->formazan solubilize Solubilize Crystals (DMSO) formazan->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A flowchart illustrating the key steps of the MTT assay used to determine the cytotoxicity of this compound.

logical_relationship Logical Flow of Research Findings cluster_isolation Compound Source cluster_testing Biological Evaluation cluster_results Results & Conclusion plant Rauvolfia yunnanensis alkaloid This compound (Picraline-type Indole Alkaloid) plant->alkaloid cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Method) alkaloid->cytotoxicity_assay cell_panel Panel of 5 Human Cancer Cell Lines cytotoxicity_assay->cell_panel ic50_value IC50 > 40 µM cell_panel->ic50_value conclusion Conclusion: this compound is inactive as a cytotoxic agent in this assay. ic50_value->conclusion

References

Safety Operating Guide

Proper Disposal of Rauvoyunine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the operational disposal of Rauvoyunine B, this document outlines a step-by-step protocol to ensure the safety of laboratory personnel and adherence to environmental regulations. As a trusted partner in research and development, we are committed to providing comprehensive support that extends beyond product delivery, fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment and Safety Precautions

Before handling this compound, consult the Material Safety Data Sheet (MSDS). Although a comprehensive, substance-specific MSDS with detailed disposal instructions is not always available, the existing documentation indicates that this compound may be harmful to the aquatic environment.[1] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealable container for all this compound waste. This includes pure compound, solutions, and any contaminated materials.

    • The container must be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE).

    • Label the container clearly as "Hazardous Waste: this compound" and include the date of first accumulation.

  • Management of Contaminated Materials:

    • All materials that have come into contact with this compound, such as pipette tips, weighing papers, gloves, and spill cleanup materials, must be collected as hazardous waste.

    • Place these items in the designated this compound waste container.

  • Handling of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

    • The first rinseate is considered hazardous and must be collected in the designated waste container. Subsequent rinses can typically be managed as non-hazardous waste, but institutional policies should be consulted.

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plasticware.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.

    • For solid spills, carefully sweep or vacuum the material to avoid creating dust.[1]

    • For liquid spills, use an inert absorbent material.

    • Collect all cleanup materials in the designated hazardous waste container.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Once the hazardous waste container is full (typically around 80% capacity to prevent spillage), seal it securely.

    • Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste independently.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the available information.

ParameterValueReference
CAS Number 1414883-82-1[1]
Acute Toxicity (Oral LD50) Data not available[1]
Aquatic Toxicity May be harmful to the aquatic environment[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

RauvoyunineB_Disposal_Workflow start Start: this compound Waste Generated is_pure_or_solution Is the waste pure compound or a solution? start->is_pure_or_solution is_contaminated_material Is it contaminated material (gloves, paper, etc.)? is_pure_or_solution->is_contaminated_material No collect_hazardous_waste Collect in a labeled, sealed, compatible Hazardous Waste Container for this compound is_pure_or_solution->collect_hazardous_waste Yes is_empty_container Is it an empty container? is_contaminated_material->is_empty_container No is_contaminated_material->collect_hazardous_waste Yes triple_rinse Triple rinse the container with a suitable solvent is_empty_container->triple_rinse Yes contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup is_empty_container->contact_ehs No (Unusual Waste Stream) collect_hazardous_waste->contact_ehs collect_first_rinseate Collect the first rinseate as hazardous waste triple_rinse->collect_first_rinseate manage_subsequent_rinseates Manage subsequent rinseates according to institutional policy (likely non-hazardous) collect_first_rinseate->manage_subsequent_rinseates dispose_container Deface original label and dispose of container as non-hazardous lab waste manage_subsequent_rinseates->dispose_container end End: Proper Disposal dispose_container->end contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: Essential Safety Protocols for Handling Rauvoyunine B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Rauvoyunine B. Adherence to these protocols is essential to ensure personal safety and mitigate potential risks associated with this natural product.

Personal Protective Equipment (PPE)

The foundation of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRecommended Use
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][2]Required for all handling activities. Gloves must be inspected before use and removed properly to avoid skin contact.[2]
Eye Protection Safety glasses with side shields or goggles.[3] Approved under standards such as NIOSH (US) or EN 166 (EU).[2]Required for all handling activities to protect against splashes or airborne particles.[1][3]
Body Protection Laboratory coat.[1] For larger quantities or significant risk of splashing, a chemical-resistant apron or coveralls are recommended.[1]Choose body protection appropriate for the concentration and amount of the substance being handled.[2]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) when dust or aerosols may be generated.[1][3]Required when handling powders or if there is a potential for generating aerosols.[3]

Experimental Protocol: Safe Handling and Disposal of this compound

1. Preparation and Pre-Handling:

  • Designated Area: Conduct all work with this compound in a well-ventilated area, such as a chemical fume hood.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing materials, solvents, and clearly labeled hazardous waste containers.[1]

  • PPE Donning: Put on all required PPE in the following order: lab coat, inner gloves, respiratory protection (if needed), eye protection, and outer gloves.

2. Handling and Experimental Procedures:

  • Weighing and Transfer: Handle solid this compound carefully to minimize dust formation. Use a spatula for transfers.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands with soap and water after removing gloves.[2]

3. Spill Cleanup Procedure:

  • Immediate Actions:

    • Alert others in the vicinity.

    • Evacuate the immediate area.

    • If safe to do so, prevent further leakage or spillage.[2]

  • Cleanup:

    • Don the appropriate PPE, including respiratory protection.[2]

    • Absorb the spill with an inert material (e.g., sand, diatomaceous earth).

    • Carefully sweep or scoop up the material and place it in a suitable, closed container for disposal.[2]

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: All contaminated materials, including absorbent materials, gloves, and disposable PPE, must be placed in a sealed, clearly labeled hazardous waste container.

4. Disposal Plan:

  • Segregation: All waste contaminated with this compound must be segregated into a dedicated and clearly labeled hazardous waste container.[1]

  • Disposal: Dispose of contaminated waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[2]

Emergency Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_disposal Disposal Spill Spill Occurs Alert Alert Others Spill->Alert Evacuate Evacuate Area Alert->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Package_Waste Package Waste in Labeled Container Decontaminate->Package_Waste Dispose Dispose According to Regulations Package_Waste->Dispose

Caption: Workflow for a safe and effective response to a this compound spill.

References

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